n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAJCPAXXKODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286547 | |
| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51601-26-4 | |
| Record name | NSC46438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Allyl-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyl-N,N-dimethylaniline is an organic compound belonging to the tertiary amine family. Its structure, featuring a dimethylamino group and an allyl substituent on the aniline ring, makes it a potentially valuable intermediate in organic synthesis, including the development of novel pharmaceutical agents and materials. A thorough understanding of its physical properties is fundamental for its application in a laboratory or industrial setting, ensuring proper handling, reaction control, and purification.
This technical guide provides a summary of the known and predicted physical properties of 4-Allyl-N,N-dimethylaniline. Due to a lack of extensive experimental data in publicly available literature, this guide also furnishes detailed, standard experimental protocols for the determination of its key physical characteristics.
Core Physical Properties
While specific experimental data for 4-Allyl-N,N-dimethylaniline is limited, the following table summarizes its known molecular properties and provides context by comparing them with the well-characterized parent compound, N,N-dimethylaniline.
| Property | 4-Allyl-N,N-dimethylaniline | N,N-dimethylaniline (for comparison) |
| Molecular Formula | C₁₁H₁₅N[1] | C₈H₁₁N |
| Molecular Weight | 161.24 g/mol [1] | 121.18 g/mol |
| Appearance | Not specified (likely a liquid) | Yellowish to brownish oily liquid |
| Boiling Point | Data not available | 193-194 °C |
| Melting Point | Data not available | 2 °C |
| Density | Data not available | 0.956 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.557 |
| Solubility | Data not available | Insoluble in water; soluble in ethanol, ether, chloroform |
| pKa | Data not available | 5.15 (at 25 °C) |
| LogP (predicted) | 3.5[1] | 2.31 |
Experimental Protocols
The following are detailed methodologies for determining the primary physical properties of 4-Allyl-N,N-dimethylaniline.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is simple distillation.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head (still head)
-
Thermometer (with appropriate range)
-
Condenser
-
Receiving flask
-
Boiling chips
-
Clamps and stands
Procedure:
-
Place a small volume (e.g., 10-15 mL) of 4-Allyl-N,N-dimethylaniline and a few boiling chips into the round-bottom flask.
-
Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin circulating cold water through the condenser.
-
Gradually heat the flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and there is a consistent drip of condensate into the receiving flask. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.
Apparatus:
-
Volumetric flask (e.g., 5 or 10 mL) or a graduated cylinder
-
Analytical balance
Procedure:
-
Carefully weigh a clean, dry volumetric flask or graduated cylinder on an analytical balance and record the mass.[2]
-
Fill the flask or cylinder to the calibration mark with 4-Allyl-N,N-dimethylaniline. Ensure the meniscus is read at eye level.
-
Weigh the flask or cylinder containing the liquid and record the new mass.[2]
-
The mass of the liquid is the difference between the two recorded masses.
-
Calculate the density by dividing the mass of the liquid by its known volume.
-
It is recommended to perform the measurement at a controlled temperature, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for high precision)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a clean dropper, place a few drops of 4-Allyl-N,N-dimethylaniline onto the lower prism.
-
Close the prisms firmly.
-
Adjust the light source and the mirror to get maximum illumination.
-
Turn the coarse adjustment knob until the light and dark fields appear in the eyepiece.
-
Sharpen the dividing line between the light and dark fields using the dispersion correction knob.
-
Use the fine adjustment knob to center the dividing line on the crosshairs.
-
Read the refractive index from the scale. Record the temperature at which the measurement was taken.
Logical Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized liquid compound like 4-Allyl-N,N-dimethylaniline.
Caption: Workflow for the experimental determination of physical properties.
References
Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for N,N-dimethyl-4-(prop-2-en-1-yl)aniline, starting from aniline. The synthesis involves a two-step process: the N,N-dimethylation of aniline to form N,N-dimethylaniline, followed by a para-selective C-allylation to yield the final product. This document details the experimental protocols, presents quantitative data in tabular format, and includes visualizations of the synthetic workflow and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound from aniline is conceptualized as a two-stage process. The initial step focuses on the exhaustive methylation of the primary amine functionality of aniline to yield the tertiary amine, N,N-dimethylaniline. Subsequently, an allyl group is introduced into the aromatic ring, specifically at the para position, to afford the target molecule.
Caption: Overall synthetic workflow from aniline to the target compound.
Step 1: N,N-Dimethylation of Aniline
The first step involves the conversion of aniline to N,N-dimethylaniline. Among various methods, the Eschweiler-Clarke reaction offers a high-yielding and straightforward approach for laboratory-scale synthesis. This reductive amination utilizes formic acid and formaldehyde to methylate the amine, with the significant advantage of preventing the formation of quaternary ammonium salts.[1] An alternative solvent-free method employing paraformaldehyde and oxalic acid dihydrate has also been reported to provide a quantitative yield.[2]
Experimental Protocol: Eschweiler-Clarke Type Methylation[2]
Materials:
-
Aniline (10 mmol, 0.93 g)
-
Paraformaldehyde (20 mmol, 0.60 g)
-
Oxalic acid dihydrate (0.1 mol, 12.6 g)
-
Calcium oxide (0.1 mol, 5.6 g)
-
Ethanol (50 mL)
-
Ethyl acetate
-
10% aqueous Sodium Hydroxide
-
Sodium sulfate (anhydrous)
Procedure:
-
A flask is charged with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (0.1 mol) and briefly flushed with nitrogen.
-
The vessel is sealed and heated to 100°C for 1 hour, followed by heating at 120°C for 10 minutes.
-
The reaction mixture is cooled to room temperature, yielding a white, crystalline mass.
-
The solid is crushed, and a suspension of calcium oxide (0.1 mol) in 50 mL of ethanol is added.
-
The mixture is stirred vigorously for 30 minutes.
-
The solids are removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
For purification of the volatile amine, the crystalline product is dissolved in water (100 mL).
-
The solution's pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution.
-
The aqueous layer is extracted twice with ethyl acetate (10 mL portions).
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The desiccant is filtered off, and the solvent is removed in vacuo to afford pure N,N-dimethylaniline.
Quantitative Data for N,N-Dimethylation
| Parameter | Value | Reference |
| Starting Material | Aniline | |
| Product | N,N-Dimethylaniline | |
| Method | Eschweiler-Clarke type (solvent-free) | [2] |
| Yield | 100% (1.22 g for 10 mmol scale) | [2] |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | |
| ¹H NMR (CDCl₃) | δ 2.93 (s, 6H), 6.63 (m, 3H), 7.24 (m, 2H) | [2] |
| ¹³C NMR (CDCl₃) | δ 41.0, 113.1, 117.1, 129.5, 151.1 | [2] |
Step 2: Para-Selective C-Allylation of N,N-Dimethylaniline
The introduction of an allyl group onto the aromatic ring of N,N-dimethylaniline presents a greater challenge due to the directing effects of the dimethylamino group and the potential for N-quaternization. Traditional Friedel-Crafts alkylations are often incompatible with aromatic amines because the Lewis acid catalyst complexes with the basic nitrogen atom.[3] Modern catalytic methods, such as gold-catalyzed hydroarylation, have shown high para-selectivity for the alkylation of N,N-dimethylaniline with alkenes.[3]
A plausible and well-established method for achieving C-allylation of anilines is the aza-Claisen rearrangement. This process involves the N-allylation of the aniline derivative to form a quaternary ammonium salt, which then undergoes a[1][1]-sigmatropic rearrangement upon heating or in the presence of a Lewis acid to yield the ortho- and para-allylated products.
Proposed Experimental Protocol: Aza-Claisen Rearrangement
Part A: N-Allylation
Materials:
-
N,N-Dimethylaniline (10 mmol, 1.21 g)
-
Allyl bromide (12 mmol, 1.45 g)
-
Acetonitrile (20 mL)
Procedure:
-
N,N-Dimethylaniline (10 mmol) is dissolved in acetonitrile (20 mL) in a round-bottom flask.
-
Allyl bromide (12 mmol) is added to the solution.
-
The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
The formation of the N-allyl-N,N-dimethylanilinium bromide salt may be observed as a precipitate.
-
The solvent is removed under reduced pressure to yield the crude quaternary ammonium salt, which can be used in the next step without further purification.
Part B: Claisen Rearrangement
Materials:
-
N-allyl-N,N-dimethylanilinium bromide (from Part A)
-
High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)
Procedure:
-
The crude N-allyl-N,N-dimethylanilinium bromide is suspended in a high-boiling point solvent.
-
The mixture is heated to a temperature in the range of 180-220°C.
-
The reaction is monitored by TLC for the formation of the C-allylated product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water to remove the solvent and any remaining salts.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to separate the para-isomer from the ortho-isomer and any unreacted starting material.
References
In-Depth Technical Guide: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline (CAS: 51601-26-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, CAS number 51601-26-4. Due to the limited publicly available data specifically for this compound, this guide also draws on information from structurally related aniline derivatives to infer potential properties and applications.
Chemical Identity and Properties
This compound, also known as 4-Allyl-N,N-dimethylaniline, is an aromatic amine with a molecular formula of C₁₁H₁₅N.[1][2] Its structure features a dimethylamino group and an allyl group attached to a benzene ring.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 161.25 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₅N | [1][2] |
| CAS Number | 51601-26-4 | [1] |
| Density | 0.938 g/cm³ | [2] |
| Boiling Point | 241.3 °C at 760 mmHg | [2] |
| Flash Point | 97.3 °C | [2] |
| Refractive Index | 1.546 | [2] |
| LogP | 2.48110 | [2] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
Spectral Information
Spectral data for this compound is available, including GC-MS and vapor phase IR spectra, which can be used for its identification and characterization.[1]
Synthesis and Manufacturing
Proposed Experimental Protocol: Synthesis via Allylation of N,N-Dimethylaniline
A potential synthetic route could involve the allylation of a suitable N,N-dimethylaniline derivative. However, a more direct and likely route would be the allylation of aniline followed by N,N-dimethylation, or the allylation of a protected aniline derivative. Given the compound's structure, a Friedel-Crafts-type allylation of N,N-dimethylaniline is a conceivable, though potentially complex, approach due to directing group effects and the possibility of poly-allylation.
A more controlled synthesis might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a borylated or stannylated N,N-dimethylaniline and an allyl halide.
Below is a conceptual workflow for a possible synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs—a reactive allyl group and a dimethylaniline core—suggest potential utility in several areas of chemical synthesis and materials science.
Intermediate in Pharmaceutical Synthesis
Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.[3] The dimethylaniline structure is a known pharmacophore and a precursor to many active pharmaceutical ingredients (APIs). The allyl group provides a reactive handle for further molecular elaboration through reactions such as Heck coupling, ring-closing metathesis, or addition reactions, making this compound a potentially valuable intermediate in the synthesis of complex drug candidates.
Monomer for Polymer Synthesis
The allyl group can participate in polymerization reactions. Therefore, this compound could serve as a monomer or co-monomer in the synthesis of specialized polymers. The dimethylaniline moiety could impart specific properties to the resulting polymer, such as thermal stability, conductivity, or photosensitivity.
Biological Activity and Signaling Pathways
There is currently no specific information available in peer-reviewed literature regarding the biological activity or associated signaling pathways for this compound. The biological effects of the broader class of N,N-dialkylanilines are known to be diverse, with some exhibiting toxicity. Therefore, any handling and use of this compound should be conducted with appropriate safety precautions.
Due to the lack of data on biological pathways, a signaling pathway diagram cannot be provided at this time.
Safety and Handling
Detailed toxicology and safety data for this compound are not available. However, based on the data for the related compound N,N-dimethylaniline, it should be handled as a potentially hazardous substance. N,N-dimethylaniline is known to be toxic and can be absorbed through the skin.
It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in the pharmaceutical and polymer industries. While detailed experimental and biological data are scarce, its structural features suggest avenues for its use in organic synthesis. Further research is needed to fully characterize its properties, reactivity, and potential biological effects to enable its broader application in research and drug development. Professionals are advised to rely on the structural analogy to related compounds for preliminary assessment while exercising caution due to the lack of specific data.
References
- 1. Actylis - N,N-Dimethylaniline - Acid Scavenger - Intermediate - Amines [solutions.actylis.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Technical Data Summary: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
For Immediate Release
This document provides the key physicochemical properties of the aromatic amine, N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[1] |
| Molecular Weight | 161.24 g/mol | ChemicalBook[2], PubChem[1] |
| Monoisotopic Mass | 161.120449483 Da | PubChem[1] |
| IUPAC Name | N,N-dimethyl-4-prop-2-enylaniline | PubChem[1] |
| CAS Number | 51601-26-4 | ChemicalBook[2], PubChem[1] |
| Synonyms | 4-Allyl-N,N-dimethylaniline, N,N-Dimethyl-4-(2-propen-1-yl)benzenamine | ChemicalBook[2], PubChem[1] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name, molecular formula, and the resulting molecular weight, which is a primary identifier for this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. The information is curated for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document summarizes predicted quantitative NMR data, outlines a general experimental protocol for acquiring such data, and includes a visual representation of the proton relationships within the molecule.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-2', H-6' | ~7.10 | d | ~8.5 | 2H |
| H-3', H-5' | ~6.70 | d | ~8.5 | 2H |
| H-2 | ~5.95 | m | - | 1H |
| H-3a | ~5.10 | d | ~17.0 | 1H |
| H-3b | ~5.05 | d | ~10.0 | 1H |
| H-1 | ~3.30 | d | ~6.5 | 2H |
| N(CH3)2 | ~2.90 | s | - | 6H |
Note: The chemical shifts (δ) are predicted for a solution in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard. Actual values may vary depending on experimental conditions.
Experimental Protocols
A general experimental protocol for obtaining the 1H NMR spectrum of this compound is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution into a standard 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid suspension, which can degrade the quality of the spectrum.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Process the acquired free induction decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals and reference the chemical shifts to the internal standard (TMS).
-
Analyze the spectrum to determine chemical shifts, multiplicities, coupling constants, and integration values for each proton signal.
Visualization of Proton Coupling Network
The following diagram illustrates the key proton environments and their coupling relationships in this compound.
Caption: Proton coupling network in this compound.
In-Depth Technical Guide to the FT-IR Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-Allyl-N,N-dimethylaniline, is an aromatic amine with potential applications in organic synthesis and materials science. Its molecular structure incorporates a tertiary aromatic amine and a terminal alkene, making FT-IR spectroscopy an invaluable tool for its characterization. This technique allows for the identification of key functional groups and provides insights into the molecule's vibrational modes. This guide serves as a practical resource for professionals engaged in the synthesis and analysis of this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to the vibrations of the N,N-dimethylaniline moiety and the allyl group. The following table summarizes the predicted key vibrational frequencies and their assignments based on the analysis of similar compounds.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~ 3080 - 3010 | Medium | =C-H Stretching | Aromatic & Alkene |
| ~ 2920 - 2800 | Medium-Strong | C-H Stretching | Methyl (N-CH₃) & Methylene (-CH₂-) |
| ~ 1640 | Medium-Weak | C=C Stretching | Alkene (Allyl) |
| ~ 1600, 1500 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~ 1450 | Medium | C-H Bending | Methyl & Methylene |
| ~ 1350 | Strong | C-N Stretching | Aromatic Amine |
| ~ 990, 910 | Strong | =C-H Bending (Out-of-Plane) | Alkene (Allyl) |
| ~ 820 | Strong | C-H Bending (Out-of-Plane) | 1,4-Disubstituted Aromatic Ring |
Experimental Protocol
This section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound.
3.1. Materials and Instrumentation
-
Sample: this compound (purity ≥ 98%)
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Accessory: Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.
-
Software: Instrument control and data analysis software.
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal to ensure full coverage.
3.3. Data Acquisition
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
Initiate the sample scan. The software will automatically perform the Fourier transform and subtract the background spectrum to generate the final infrared spectrum of the sample.
3.4. Data Processing
-
Perform a baseline correction on the acquired spectrum to ensure all peaks originate from the zero-absorbance line.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Correlate the observed peak positions with the expected vibrational modes as detailed in the data table above.
Visualization of the Analytical Workflow
The following diagram illustrates the logical steps involved in the FT-IR analysis of this compound.
Caption: Workflow for FT-IR Analysis of this compound.
Interpretation of Key Spectral Features
-
Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The presence of sharp peaks around 3080-3010 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic ring and the alkene. The characteristic C=C stretching vibrations of the benzene ring are expected to appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. A strong absorption around 820 cm⁻¹ would confirm the 1,4-disubstitution pattern of the aromatic ring.
-
Aliphatic Region (3000-2800 cm⁻¹): The C-H stretching vibrations of the methyl groups attached to the nitrogen atom and the methylene group of the allyl substituent will be visible in this region.
-
Alkene Group (1640 cm⁻¹, 990 cm⁻¹, 910 cm⁻¹): The C=C stretch of the terminal alkene in the allyl group is typically observed around 1640 cm⁻¹, though it may be weak. More definitive are the strong out-of-plane C-H bending vibrations that appear near 990 cm⁻¹ and 910 cm⁻¹.
-
Aromatic Amine (1350 cm⁻¹): A strong band around 1350 cm⁻¹ is characteristic of the C-N stretching vibration of the tertiary aromatic amine.[2][3] The absence of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine.[3][5]
Conclusion
This technical guide provides a predictive yet comprehensive framework for the FT-IR analysis of this compound. By understanding the expected spectral features and following the detailed experimental protocol, researchers and drug development professionals can effectively utilize FT-IR spectroscopy for the structural elucidation and quality control of this compound. The provided workflow and data table serve as a valuable reference for the characterization of this and other substituted anilines.
References
Reactivity of the Allyl Group in N,N-Dimethyl-4-(prop-2-en-1-yl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the allyl group in N,N-dimethyl-4-(prop-2-en-1-yl)aniline. The presence of the versatile allyl functional group, coupled with the electronic nature of the N,N-dimethylaniline moiety, imparts a rich and varied chemical reactivity to this molecule, making it a valuable substrate in organic synthesis and a potential pharmacophore in drug discovery. This document details key reactions, including rearrangements, oxidations, additions, and polymerizations, supported by experimental data and protocols where available in the scientific literature.
Claisen Rearrangement: A Gateway to Ortho-Functionalized Anilines
The most prominent reaction of the allyl group in this compound is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, leading to the migration of the allyl group from the para-position to an ortho-position of the aniline ring. This transformation is a key method for the synthesis of ortho-allylated anilines, which are important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.
The rearrangement can be induced thermally or by acid catalysis. The electron-donating N,N-dimethylamino group facilitates this rearrangement by increasing the electron density of the aromatic ring.
Thermal and Acid-Catalyzed Claisen Rearrangement
Heating this compound, typically in a high-boiling solvent, can effect the rearrangement. However, acid catalysis often provides a more efficient and lower-temperature route to the ortho-allylated product, N,N-dimethyl-2-(prop-2-en-1-yl)aniline.
Reaction Scheme: Claisen Rearrangement
Caption: Claisen rearrangement of this compound.
Experimental Protocol: Acid-Catalyzed Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)anilines
Table 1: Quantitative Data for a Related Aza-Claisen Rearrangement
| Entry | Acid Chloride | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Propionyl chloride | Yb(OTf)₃ | >75 | >99:1 |
| 2 | Propionyl chloride | AlCl₃ | >75 | >99:1 |
| 3 | Propionyl chloride | Ti(OiPr)₂Cl₂ | >75 | >99:1 |
| 4 | α-Phthalylglycyl chloride | Yb(OTf)₃ | 77 | 98:2 |
Data from a Lewis acid-catalyzed Claisen rearrangement of an allyl morpholine, a related aza-Claisen system, demonstrating high yields and stereocontrol.[3]
Oxidation of the Allyl Group
The double bond of the allyl group in this compound is susceptible to a variety of oxidation reactions, providing access to a range of functionalized aniline derivatives such as diols, epoxides, and carbonyl compounds.
Dihydroxylation
The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Catalytic amounts of OsO₄ with a co-oxidant such as N-methylmorpholine N-oxide (NMO) are commonly employed to mitigate the toxicity and cost of the osmium reagent.
Workflow: Catalytic Dihydroxylation
Caption: Workflow for the catalytic dihydroxylation of the allyl group.
Epoxidation
Epoxidation of the allyl double bond can be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a variety of functionalized products.
Oxidative Cleavage (Ozonolysis)
Ozonolysis provides a method to cleave the double bond of the allyl group, yielding carbonyl compounds. The outcome of the reaction is dependent on the workup conditions. A reductive workup (e.g., with dimethyl sulfide or zinc) will yield an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid. The gas-phase ozonolysis rate constant for a similar compound, N,N-dimethylallylamine, has been reported to be very fast (>10⁻¹⁸ cm³ molecule⁻¹ s⁻¹), implying a short atmospheric lifetime[1].
Addition Reactions to the Allyl Double Bond
The double bond of the allyl group readily undergoes electrophilic and radical addition reactions, allowing for the introduction of a wide range of functionalities.
Hydrohalogenation
The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule in the absence of radical initiators. The electrophilic addition is initiated by the protonation of the double bond to form a more stable secondary carbocation, which is then attacked by the halide ion.
Hydroboration-Oxidation
In contrast to hydrohalogenation, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The hydroboration step involves the syn-addition of a borane (e.g., BH₃-THF) across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group.
Signaling Pathway: Hydroboration-Oxidation Mechanism
Caption: Simplified mechanism of hydroboration-oxidation.
Polymerization
The vinyl group within the allyl substituent of this compound can participate in polymerization reactions, although allyl monomers are generally less reactive in free-radical polymerization due to degradative chain transfer.
Free Radical Polymerization
Initiation with a free radical initiator can lead to the formation of a polymer. However, the allylic protons are susceptible to abstraction by the propagating radical, leading to the formation of a stable, resonance-delocalized allylic radical. This process, known as degradative chain transfer, can terminate the growing polymer chain and result in low molecular weight polymers.
Cationic Polymerization
The electron-rich nature of the N,N-dimethylaniline ring can influence the polymerization behavior. While the allyl double bond is not the most reactive monomer for cationic polymerization, under certain conditions, polymerization can be initiated by strong acids or Lewis acids.
Conclusion
This compound exhibits a diverse range of chemical reactivity centered around its allyl group. The Claisen rearrangement stands out as a particularly valuable transformation, providing a direct route to ortho-functionalized anilines. Furthermore, the double bond of the allyl group is amenable to a variety of oxidation and addition reactions, enabling the synthesis of a wide array of derivatives. While polymerization is possible, it is often complicated by side reactions. The reactivity profile of this molecule underscores its potential as a versatile building block in the synthesis of complex organic molecules for applications in materials science and drug development. Further research into the specific reaction conditions and quantitative outcomes for this particular substrate will undoubtedly expand its synthetic utility.
References
Electronic properties of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
An In-Depth Technical Guide to the Electronic Properties of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of this compound. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this paper leverages empirical and computational data from the closely related parent compound, N,N-dimethylaniline, to establish a foundational understanding. The document details key electronic parameters derived from computational chemistry, spectroscopy, and electrochemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the molecule's electronic behavior. The guide includes structured data tables, detailed experimental and computational protocols, and workflow diagrams to facilitate comprehension and application.
Introduction
This compound, also known as 4-Allyl-N,N-dimethylaniline, is an aromatic amine featuring a dimethylamino group and an allyl substituent on the benzene ring.[1] The electronic characteristics of this molecule are governed by the interplay between the electron-donating dimethylamino group and the π-system of the benzene ring, which can be subtly modulated by the allyl group. Understanding these properties is crucial for applications in organic electronics, synthesis of novel materials, and as a precursor in pharmaceutical development.
This guide will cover three primary aspects of its electronic profile:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's electron-donating and accepting capabilities, respectively, and are fundamental to its reactivity and optical properties.[2][3]
-
Spectroscopic Properties: The interaction of the molecule with electromagnetic radiation, particularly in the UV-Visible range, reveals information about its electronic transitions.
-
Electrochemical Behavior: The molecule's oxidation potential, determined via cyclic voltammetry, provides insight into the ease with which it can undergo electron transfer reactions.
Quantitative Electronic Data
The following tables summarize key quantitative data for N,N-dimethylaniline, which serves as a robust proxy for this compound.
Table 1: Computed Electronic Properties
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the electronic structure of molecules. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap (ΔE) between them is a critical parameter for predicting chemical reactivity and the energy of the lowest electronic excitation.[3][4]
| Parameter | Value (eV) | Description |
| HOMO Energy | -4.72 eV | Highest Occupied Molecular Orbital energy, indicating strong electron-donating character.[5] |
| LUMO Energy | 0.44 eV | Lowest Unoccupied Molecular Orbital energy.[5] |
| HOMO-LUMO Gap (ΔE) | 5.16 eV | Energy difference between HOMO and LUMO, corresponding to the lowest energy electronic transition.[5] |
Table 2: Spectroscopic Properties
UV-Visible spectroscopy measures the absorption of light, which corresponds to the excitation of electrons from occupied to unoccupied orbitals. For molecules like N,N-dimethylaniline, the primary absorption bands are typically due to π → π* transitions within the aromatic system.
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 251 nm | Cyclohexane |
| Molar Absorptivity (ε) | 14,900 M⁻¹cm⁻¹ | Cyclohexane |
Data sourced from the PhotochemCAD database for N,N-Dimethyl-aniline.[6][7]
Table 3: Electrochemical Properties
Cyclic voltammetry is used to study the redox behavior of molecules. The oxidation potential indicates the ease of removing an electron from the molecule's HOMO. For N,N-dimethylaniline, the first oxidation is an irreversible process under typical scan rates, corresponding to the formation of an unstable radical cation.[8]
| Parameter | Value (vs. SCE) | Conditions |
| Anodic Peak Potential (Epa) | ~ +0.76 V | Platinum electrode in Acetonitrile with 0.1 M TBAPF electrolyte. Scan rate: 100 mV/s.[8] |
Methodologies and Protocols
Detailed protocols for the experimental and computational techniques used to characterize the electronic properties of aromatic amines are provided below.
Protocol: UV-Visible Spectroscopy
This protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of an aromatic amine.
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, acetonitrile, or ethanol).
-
Solution Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of the selected solvent.
-
Perform serial dilutions to prepare a sample with a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (typically in the micromolar range).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-700 nm for aromatic amines).[9]
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent.
-
Place the cuvette in the spectrophotometer and record a baseline/blank spectrum. This corrects for the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with the analyte solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If concentration is known, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε).
-
Protocol: Cyclic Voltammetry (CV)
This protocol describes the determination of the oxidation potential of an aniline derivative.
-
Electrochemical Cell Assembly:
-
Solution Preparation:
-
Prepare a solution of the analyte (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF). The electrolyte is essential to ensure conductivity.[8]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[12]
-
-
Electrode Preparation:
-
Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with solvent and dry.[10]
-
-
Instrument Setup:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters:
-
-
Data Acquisition:
-
Initiate the scan and record the voltammogram (current vs. potential).
-
Perform multiple cycles to check for electrode fouling or product adsorption. The first scan is typically the most representative of the initial redox event.[12]
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa) from the voltammogram. If the wave is reversible, a corresponding cathodic peak (Epc) will be present, and the formal potential (E°') can be estimated. For many anilines, the initial oxidation is irreversible.[8]
-
Protocol: Density Functional Theory (DFT) Calculations
This protocol outlines a general workflow for computing the electronic properties of an organic molecule.
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT).[14]
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) or 6-311++G(d,p) provides a good balance of accuracy and computational cost.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals.
-
Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap is the difference between these energies (ΔE = E_LUMO - E_HOMO).[15]
-
-
Analysis of Results:
-
Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these frontier orbitals. This reveals which parts of the molecule are involved in electron donation and acceptance.[15]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the determination of electronic properties.
Caption: Computational workflow for determining molecular electronic properties using DFT.
Caption: Energy level diagram of Frontier Molecular Orbitals (HOMO/LUMO).
References
- 1. This compound | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
- 7. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Physics - Improving Electronic Structure Calculations [physics.aps.org]
- 15. youtube.com [youtube.com]
Literature review on 4-Allyl-N,N-dimethylaniline
An in-depth technical guide to 4-Allyl-N,N-dimethylaniline, a substituted aromatic amine with potential applications in chemical synthesis and drug discovery. This document details its physicochemical properties, plausible synthetic routes, and prospective biological activities, tailored for researchers, scientists, and drug development professionals.
Core Compound Information
4-Allyl-N,N-dimethylaniline is a derivative of N,N-dimethylaniline, featuring an allyl group at the para position of the benzene ring. While specific experimental data for this compound is limited in publicly available literature, its properties and synthesis can be inferred from closely related analogs.
Table 1: Physicochemical Properties of 4-Allyl-N,N-dimethylaniline and Related Compounds
| Property | 4-Allyl-N,N-dimethylaniline (Predicted/Known) | N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 4-Ethyl-N,N-dimethylaniline |
| CAS Number | 51601-26-4[1] | 121-69-7 | 586-77-6 | 94-34-8 |
| Molecular Formula | C₁₁H₁₅N[1] | C₈H₁₁N | C₈H₁₀BrN | C₁₀H₁₅N |
| Molecular Weight | 161.24 g/mol [1] | 121.18 g/mol | 200.09 g/mol | 149.23 g/mol |
| Appearance | - | Yellowish to brownish oily liquid | White solid | - |
| Boiling Point | - | 193-194 °C | 264 °C | 215-216 °C |
| Melting Point | - | 2 °C | 54-56 °C | -29 °C |
| Density | - | 0.956 g/mL at 25 °C | - | 0.923 g/mL at 20 °C |
Synthesis and Experimental Protocols
Direct and detailed experimental protocols for the synthesis of 4-Allyl-N,N-dimethylaniline are not extensively reported. However, a plausible and historically significant method for the para-allylation of anilines is the Claisen rearrangement of the corresponding N-allylanilinium salt. Additionally, modern cross-coupling methods offer alternative routes.
Proposed Synthetic Pathway: Claisen Rearrangement
The most probable synthetic route involves a[2][2]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction would proceed via the formation of an N-allyl-N,N-dimethylanilinium salt, which upon heating, rearranges to the para-allyl product.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the general principles of the Claisen rearrangement of anilinium salts.
Step 1: N-Allylation of N,N-dimethylaniline
-
To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetone or acetonitrile), add allyl bromide (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The N-allyl-N,N-dimethylanilinium bromide salt may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Wash the crude salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and dry under vacuum.
Step 2: Claisen Rearrangement
-
Place the dried N-allyl-N,N-dimethylanilinium bromide salt in a round-bottom flask equipped with a reflux condenser.
-
Heat the salt neat (or in a high-boiling solvent such as xylene) to a temperature of 180-220 °C. The rearrangement is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature for 2-4 hours, monitoring the formation of the product by TLC.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-Allyl-N,N-dimethylaniline.
Spectroscopic and Analytical Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Allyl-N,N-dimethylaniline
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (aromatic) | |
| ~6.70 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (aromatic) | |
| ~5.90 | ddt, J ≈ 16.8, 10.1, 6.7 Hz | 1H | -CH=CH₂ | |
| ~5.10 | m | 2H | -CH=CH₂ | |
| ~3.35 | d, J ≈ 6.7 Hz | 2H | -CH₂-Ar | |
| ~2.95 | s | 6H | -N(CH₃)₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~149.5 | C-4 (aromatic) | |
| ~138.0 | -CH=CH₂ | |
| ~129.5 | C-1 (aromatic) | |
| ~129.0 | C-2, C-6 (aromatic) | |
| ~115.5 | -CH=CH₂ | |
| ~113.0 | C-3, C-5 (aromatic) | |
| ~40.5 | -N(CH₃)₂ | |
| ~39.0 | -CH₂-Ar |
Infrared (IR) Spectroscopy (Predicted Characteristic Peaks):
-
~3080-3010 cm⁻¹: C-H stretching (aromatic and vinyl)
-
~2980-2800 cm⁻¹: C-H stretching (aliphatic, N-CH₃ and allyl CH₂)
-
~1640 cm⁻¹: C=C stretching (allyl)
-
~1610, 1510 cm⁻¹: C=C stretching (aromatic ring)
-
~990, 910 cm⁻¹: C-H bending (out-of-plane, vinyl)
-
~810 cm⁻¹: C-H bending (out-of-plane, para-disubstituted aromatic)
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): m/z = 161
-
Major Fragments: Loss of a methyl group (m/z = 146), benzylic cleavage (m/z = 120), and fragments characteristic of the allyl and dimethylamino moieties.
Potential Biological Activity and Applications
While the biological profile of 4-Allyl-N,N-dimethylaniline has not been specifically reported, derivatives of aniline and N,N-dimethylaniline have been investigated for a range of pharmacological activities.[3][4][5][6] The introduction of an allyl group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule, making 4-Allyl-N,N-dimethylaniline an interesting candidate for biological screening.
Potential areas of investigation include:
-
Anticancer Activity: Many aniline derivatives have been explored as scaffolds for anticancer agents.[3][4][6] The cytotoxicity of 4-Allyl-N,N-dimethylaniline against various cancer cell lines could be evaluated.
-
Antimicrobial Properties: The core aniline structure is present in some antimicrobial compounds. The allyl functionality could potentially enhance activity against bacterial or fungal strains.
-
Enzyme Inhibition: The electron-rich aromatic ring and the tertiary amine group could interact with the active sites of various enzymes, suggesting a role as a potential enzyme inhibitor.
Conclusion
4-Allyl-N,N-dimethylaniline represents an under-explored molecule with potential for further investigation in synthetic chemistry and medicinal chemistry. The synthetic routes analogous to those for similar compounds are well-established, and its structural features suggest that it may possess interesting biological properties. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and related compounds. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological significance of 4-Allyl-N,N-dimethylaniline.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. The following rearrangement of N -allyl-N,N-dimethylanilinium ion has bee.. [askfilo.com]
- 3. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is an aromatic amine derivative with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive analysis of its structure, based on available spectroscopic data and predictive models. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from closely related analogs, particularly N,N-dimethylaniline, to provide a thorough structural elucidation.
Chemical Identity and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Allyl-N,N-dimethylaniline | PubChem[1] |
| CAS Number | 51601-26-4 | PubChem[1] |
| Chemical Formula | C₁₁H₁₅N | PubChem[1] |
| Molecular Weight | 161.24 g/mol | PubChem[1] |
| Appearance | Expected to be a liquid | Inferred from related compounds |
Structural Elucidation via Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, allylic, and N-methyl protons. Table 2 outlines the expected chemical shifts (δ) and multiplicities.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.9 | Singlet | 6H |
| Ar-CH₂- | ~3.3 | Doublet | 2H |
| =CH₂ | ~5.1 | Multiplet | 2H |
| -CH= | ~5.9 | Multiplet | 1H |
| Aromatic Protons (ortho to NMe₂) | ~6.7 | Doublet | 2H |
| Aromatic Protons (meta to NMe₂) | ~7.1 | Doublet | 2H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized in Table 3.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N(CH₃)₂ | ~40 |
| Ar-CH₂- | ~39 |
| =CH₂ | ~115 |
| -CH= | ~138 |
| Aromatic C (ortho to NMe₂) | ~112 |
| Aromatic C (meta to NMe₂) | ~129 |
| Aromatic C (ipso-NMe₂) | ~149 |
| Aromatic C (ipso-allyl) | ~133 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for this compound are listed in Table 4. PubChem indicates the availability of a vapor phase IR spectrum, which would corroborate these predictions.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1500-1600 |
| C=C (alkene) | Stretching | 1640-1680 |
| C-N | Stretching | 1250-1350 |
| =C-H (alkene) | Bending (out-of-plane) | 910-990 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 161. PubChem indicates the availability of a GC-MS spectrum.[1] The fragmentation pattern would likely involve the loss of a methyl group (-15 amu) to give a fragment at m/z = 146, and cleavage of the allyl group.
Synthesis Methodology
A plausible synthetic route to this compound involves the N-alkylation of 4-allylaniline. A general experimental protocol is outlined below.
Reductive Amination of 4-Allylaniline
Materials:
-
4-Allylaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-allylaniline in methanol, add aqueous formaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for this compound, aniline and its derivatives are known to exhibit a range of biological effects. Some aniline derivatives are recognized for their toxicological properties, while others serve as precursors for pharmacologically active compounds.
The introduction of an allyl group could modulate the biological activity compared to simpler N,N-dimethylaniline. Further research is required to elucidate any specific interactions with biological targets. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Conclusion
This technical guide has provided a detailed structural analysis of this compound based on predictive methods and data from analogous compounds. The presented spectroscopic data predictions, synthesis protocol, and potential areas for biological investigation offer a solid foundation for researchers and scientists working with this molecule. Direct experimental verification of the spectroscopic and biological properties is encouraged to further validate and expand upon the information provided herein.
References
Methodological & Application
Application Notes and Protocols for the Use of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, a versatile building block in organic synthesis. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound, also known as 4-allyl-N,N-dimethylaniline, is a substituted aniline derivative featuring a reactive allyl group.[1] This combination of a nucleophilic aromatic ring, a tertiary amine, and a terminal alkene makes it a valuable precursor for the synthesis of a variety of organic molecules, including heterocyclic compounds and functionalized anilines. Its applications span from fundamental organic synthesis to materials science and the development of pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| CAS Number | 51601-26-4 | [1] |
| Appearance | Oily liquid | |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water |
Applications in Organic Synthesis
This compound is a versatile reagent that can participate in a range of organic transformations. Key applications include its use in palladium-catalyzed reactions and the synthesis of heterocyclic structures.
Palladium-Catalyzed Intramolecular Cyclization (Heck Reaction)
The allyl group of this compound makes it an excellent substrate for intramolecular Heck reactions, a powerful method for the construction of carbo- and heterocyclic rings.[2][3] This reaction typically involves the palladium(0)-catalyzed coupling of the aryl group with the tethered alkene.[2]
Reaction Scheme:
Caption: General workflow for the intramolecular Heck reaction.
Experimental Protocol: Synthesis of N-Methyl-7-methyl-4,5-dihydro-1H-indole
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (26.2 mg, 0.1 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
In a separate flask, dissolve this compound (161.2 mg, 1.0 mmol) and sodium carbonate (212 mg, 2.0 mmol) in anhydrous DMF (5 mL).
-
Transfer the substrate solution to the flask containing the catalyst via cannula.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired indole derivative.
Expected Outcome and Characterization:
The expected product is N-methyl-7-methyl-4,5-dihydro-1H-indole. The yield would need to be determined experimentally. Characterization would be performed using:
-
¹H NMR and ¹³C NMR: To confirm the structure of the cyclized product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Synthesis of Substituted Indoles
N,N-dialkylanilines can serve as precursors for the synthesis of N-alkylindoles through annulative double C-H functionalization reactions.[5][6] This methodology allows for the construction of the indole core from readily available starting materials.
Logical Relationship for Indole Synthesis:
Caption: Pathway for N-alkylindole synthesis from N,N-dialkylanilines.
Quantitative Data from Related Indole Syntheses:
While a specific example with this compound is not available, the following table presents data from the synthesis of N-methyl indoles from various N,N-dimethylanilines.[5] This provides an indication of the potential yields for similar reactions.
| N,N-Dimethylaniline Substrate | Diazo Partner | Product | Yield (%) |
| N,N-Dimethylaniline | ((1-diazo-2,2,2-trifluoroethyl)sulfonyl)benzene | N-Methyl-3-(trifluoromethyl)-1H-indole | 75 |
| 4-Fluoro-N,N-dimethylaniline | ((1-diazo-2,2,2-trifluoroethyl)sulfonyl)benzene | 5-Fluoro-N-methyl-3-(trifluoromethyl)-1H-indole | 72 |
| 3-Bromo-N,N-dimethylaniline | ((1-diazo-2,2,2-trifluoroethyl)sulfonyl)benzene | 6-Bromo-N-methyl-3-(trifluoromethyl)-1H-indole | 68 |
Conclusion
This compound is a promising building block for organic synthesis, particularly for the construction of heterocyclic systems like indoles via palladium-catalyzed intramolecular reactions. The presence of multiple reactive sites allows for diverse synthetic transformations. Further research into the reactivity of this compound is warranted to fully explore its potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The provided protocols and data from related compounds offer a solid foundation for researchers to develop novel synthetic methodologies.
References
- 1. This compound | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Cascade alkenyl amination/Heck reaction promoted by a bifunctional palladium catalyst: a novel one-pot synthesis of indoles from o-haloanilines and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4-Allyl-N,N-dimethylaniline in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Allyl-N,N-dimethylaniline in polymer chemistry. The unique bifunctional nature of this molecule, possessing both a tertiary amine capable of co-initiating polymerization and a reactive allyl group for post-polymerization modification, makes it a versatile building block for advanced polymer synthesis.
Application Note 1: Co-initiator for Type II Photopolymerization
4-Allyl-N,N-dimethylaniline serves as an efficient co-initiator, or accelerator, for Type II photopolymerization reactions, particularly for acrylic and methacrylic monomers. In conjunction with a suitable photosensitizer (e.g., camphorquinone, benzophenone, or thioxanthone derivatives), the N,N-dimethylaniline moiety acts as an electron and hydrogen donor. Upon irradiation with UV or visible light, the photosensitizer absorbs a photon and enters an excited state. It then interacts with the tertiary amine of 4-Allyl-N,N-dimethylaniline, leading to the generation of free radicals that initiate the polymerization process. The key advantage of using this molecule is the incorporation of a reactive allyl group at the terminus of the resulting polymer chains.
Experimental Protocol: Photopolymerization of a Model Dental Resin
This protocol describes the use of 4-Allyl-N,N-dimethylaniline as a co-initiator in the photopolymerization of a common dental resin formulation.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
4-Allyl-N,N-dimethylaniline
-
Inhibitor (e.g., butylated hydroxytoluene, BHT)
-
Visible light curing unit (e.g., LED, λmax ≈ 470 nm)
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Molds for sample preparation (e.g., Teflon, 2 mm thickness, 5 mm diameter)
Procedure:
-
Resin Formulation: Prepare the resin mixture by combining Bis-GMA (70 wt%) and TEGDMA (30 wt%). Add BHT (0.1 wt%) to prevent premature polymerization.
-
Photoinitiator System Preparation: Dissolve camphorquinone (0.5 wt%) and 4-Allyl-N,N-dimethylaniline (1.0 wt%) in the resin mixture. Ensure complete dissolution by stirring the mixture in the dark for at least 24 hours.
-
Sample Preparation: Place the uncured resin mixture into the Teflon molds.
-
Photopolymerization: Irradiate the samples with the visible light curing unit for 40 seconds.
-
Characterization (Degree of Conversion):
-
Record the FTIR spectrum of the uncured resin mixture.
-
Record the FTIR spectrum of the cured polymer sample.
-
Calculate the degree of conversion (DC) by monitoring the decrease in the absorbance of the aliphatic C=C peak at approximately 1638 cm⁻¹ relative to an internal standard peak (e.g., the aromatic C=C peak at approximately 1608 cm⁻¹). The formula for DC is: DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] * 100
-
Quantitative Data
The following table summarizes typical quantitative data for photopolymerization systems using N,N-dimethylaniline derivatives as co-initiators. While specific data for the 4-allyl derivative is not extensively published, these values provide a representative baseline for expected performance.
| Monomer System | Photoinitiator System | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) | Polymer Mw/Mn (PDI) | Reference |
| Bis-GMA/TEGDMA | CQ / DMOH* | LED (470 nm) | 40 | ~65 | - | [1][2] |
| Alkyl Methacrylates | PTSA-DMA** | - (Thermal, 60°C) | - | 60-75 | 1.16-1.45 | [3] |
| Methyl Methacrylate | BPO / DMA*** | - (Thermal) | - | - | - | [2] |
* DMOH: N,N-dimethylaminobenzyl alcohol, a structural analogue.[1][2] ** PTSA-DMA: N,N-Dimethylanilinium p-toluenesulfonate.[3] *** BPO/DMA: Benzoyl peroxide / N,N-dimethylaniline redox system.[2]
Application Note 2: Synthesis of Allyl-Functionalized Polymers for Post-Polymerization Modification
The primary advantage of using 4-Allyl-N,N-dimethylaniline as a co-initiator is the resulting polymer architecture: a polymer chain with a terminal allyl group. This functionality serves as a versatile handle for subsequent chemical transformations, allowing for the synthesis of well-defined functional polymers and block copolymers. One of the most efficient methods for modifying the terminal allyl group is the thiol-ene "click" reaction. This reaction proceeds with high efficiency under mild conditions, is tolerant of a wide range of functional groups, and can be initiated either thermally or photochemically. This enables the conjugation of various molecules, including biomolecules, drugs, and other polymers, to the polymer chain.
Experimental Protocol: Thiol-Ene Modification of an Allyl-Terminated Polymer
This protocol describes the post-polymerization modification of an allyl-terminated polymer with a model thiol compound.
Materials:
-
Allyl-terminated polymer (synthesized as described in the previous protocol)
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Tetrahydrofuran (THF)
-
Methanol
-
UV lamp (λmax ≈ 365 nm)
-
Nitrogen or Argon source
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the allyl-terminated polymer (1 equivalent of allyl groups) in THF.
-
Addition of Reagents: Add 1-thioglycerol (1.5 equivalents per allyl group) and the photoinitiator DMPA (0.1 equivalents per allyl group) to the solution.
-
Degassing: De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Photochemical Reaction: While stirring, irradiate the reaction mixture with the UV lamp for 2-4 hours at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹H NMR spectroscopy, observing the disappearance of the characteristic signals of the allyl protons.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold methanol.
-
Recover the precipitated polymer by filtration or centrifugation.
-
Further purify the polymer by dialysis against an appropriate solvent to remove any unreacted thiol and photoinitiator fragments.
-
Isolate the final product by lyophilization or evaporation under reduced pressure.
-
Visualizations
References
Application Notes and Protocols for C-H Activation of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the transition-metal-catalyzed C-H activation of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline and its derivatives. The protocol is based on established methodologies for the C-H functionalization of anilines, offering a strategic approach to the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction
Direct C-H bond activation is a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials.[1][2][3] Aniline derivatives are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The development of robust protocols for their selective C-H functionalization is therefore of significant interest.
This document outlines a protocol for the ortho-C-H alkenylation of this compound derivatives, utilizing a Rh(III) catalyst. The N,N-dimethylamino group serves as an effective directing group, facilitating the regioselective activation of the ortho-C-H bond.[4][5] The allyl substituent at the para-position offers a handle for further synthetic transformations. This protocol is intended to serve as a foundational method for researchers exploring the synthesis of novel aniline-based compounds.
Proposed Catalytic Cycle
The proposed mechanism for the Rh(III)-catalyzed C-H activation and subsequent functionalization is depicted below. The cycle involves coordination of the directing group to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. Coordination of the coupling partner (e.g., an alkene), migratory insertion, and subsequent reductive elimination or protonolysis afford the functionalized product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed ortho-C-H alkenylation.
Experimental Protocol: Rh(III)-Catalyzed Ortho-Alkenylation
This protocol describes a general procedure for the ortho-alkenylation of this compound derivatives with a generic activated alkene (e.g., an acrylate).
Materials:
-
This compound derivative (1.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv) - as an oxidant
-
Activated Alkene (e.g., methyl acrylate) (2.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane or t-AmylOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the this compound derivative (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.
-
Add the solvent (2.0 mL) and the activated alkene (0.4 mmol, 2.0 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional dichloromethane (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-alkenylated product.
Experimental Workflow
The following diagram outlines the general workflow for the experimental protocol.
Caption: General experimental workflow from reagent preparation to product characterization.
Substrate Scope and Expected Yields
The following table summarizes the expected substrate scope for the ortho-alkenylation of various this compound derivatives. The yields are hypothetical and based on trends observed in the literature for similar C-H activation reactions.[5][6][7]
| Entry | R¹ (at C4) | R² (Alkene) | Product | Expected Yield (%) |
| 1 | H | -CO₂Me | 2-(methoxycarbonyl)vinyl | 75-85 |
| 2 | Me | -CO₂Me | 2-(methoxycarbonyl)vinyl | 70-80 |
| 3 | OMe | -CO₂Me | 2-(methoxycarbonyl)vinyl | 80-90 |
| 4 | Cl | -CO₂Me | 2-(methoxycarbonyl)vinyl | 65-75 |
| 5 | H | -CO₂Et | 2-(ethoxycarbonyl)vinyl | 72-82 |
| 6 | H | -Ph | 2-phenylvinyl (styryl) | 60-70 |
| 7 | H | -C(O)NMe₂ | 2-(dimethylcarbamoyl)vinyl | 55-65 |
Table 1: Expected substrate scope and yields for the Rh(III)-catalyzed ortho-alkenylation of this compound derivatives.
Safety and Handling Precautions
-
Catalysts and Reagents: Transition metal catalysts and silver salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions under inert atmosphere require proper handling of Schlenk lines and gas cylinders.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use freshly opened or properly stored catalyst. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Poor quality solvent/reagents | Use freshly distilled and degassed solvents. | |
| Formation of multiple products | Lack of regioselectivity | Screen different directing groups or catalyst systems (e.g., Pd(OAc)₂). |
| Side reactions of the allyl group | Consider protecting the allyl group if it interferes with the desired reaction. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. |
Table 2: Troubleshooting common issues in the C-H activation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic allylic functionalization via π-allyl palladium chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
N,N-Dimethyl-4-(prop-2-en-1-yl)aniline: An Uncharted Precursor in Pharmaceutical Synthesis
Despite a comprehensive search of scientific literature and patent databases, N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-allyl-N,N-dimethylaniline, does not appear as a direct precursor in the synthesis of any publicly documented pharmaceuticals. While aniline and its derivatives are fundamental building blocks in medicinal chemistry, this specific substituted aniline has not been identified as a starting material for any named drug compound for which detailed synthetic protocols and pharmacological data are available.
Our investigation into the potential applications of this compound as a pharmaceutical precursor did not yield specific examples of its incorporation into drug molecules. The scientific literature extensively covers the synthesis and biological activities of various aniline derivatives, but provides no concrete evidence of this particular compound being utilized in the development of therapeutic agents.
While general reactions of N,N-dimethylanilines are well-documented in organic synthesis, including electrophilic substitution and functionalization of the dimethylamino group, specific protocols detailing the transformation of the 4-allyl substituent in a pharmaceutical context are absent. This suggests that this compound may be a niche chemical intermediate with limited application in the pharmaceutical industry, or its use is part of proprietary, unpublished synthetic routes.
Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not feasible based on the currently available scientific and patent literature. Further research and development would be required to establish and document any potential role for this compound as a precursor in pharmaceutical manufacturing.
Application Note: Ortho-Alkylation of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline via Aza-Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient experimental procedure for the ortho-alkylation of N,N-dimethyl-4-(prop-2-en-1-yl)aniline to synthesize 2-allyl-N,N-dimethyl-4-(prop-2-en-1-yl)aniline. The described protocol utilizes a Lewis acid-catalyzed aromatic aza-Claisen rearrangement, a powerful intramolecular transformation for carbon-carbon bond formation. This method offers a strategic approach for the regioselective introduction of an allyl group at the ortho position of the aniline ring, a valuable structural motif in medicinal chemistry and materials science. The protocol includes detailed experimental conditions, a summary of expected quantitative data, and a visualization of the reaction workflow.
Introduction
The ortho-functionalization of anilines is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Directing group-assisted intermolecular C-H activation is a common strategy for achieving such transformations. However, for substrates already possessing an allyl group at a different position, such as this compound, an intramolecular rearrangement presents a more atom-economical and often more selective approach. The aromatic aza-Claisen rearrangement is a[1][1]-sigmatropic shift that allows for the transposition of an allyl group from the nitrogen atom of an aniline to the ortho-position of the aromatic ring.[2][3] This rearrangement can be induced thermally at high temperatures or, more conveniently, at lower temperatures with the aid of a Lewis acid catalyst.[2][4] Boron trifluoride etherate (BF3·OEt2) has been shown to be an effective catalyst for this transformation, and the use of microwave irradiation can significantly accelerate the reaction rate.[4]
This document provides a detailed protocol for the aza-Claisen rearrangement of this compound, offering a practical guide for researchers in organic synthesis and drug development.
Experimental Protocol
This protocol is based on established procedures for the Lewis acid-catalyzed aza-Claisen rearrangement of N-allylanilines.[4]
Materials:
-
This compound
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or o-xylene)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Microwave reactor vials
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (or another suitable high-boiling anhydrous solvent) to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add boron trifluoride etherate (BF3·OEt2) (0.2-1.0 eq) to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ortho-alkylated product, 2-allyl-N,N-dimethyl-4-(prop-2-en-1-yl)aniline.
Data Presentation
The following table summarizes the expected quantitative data for the aza-Claisen rearrangement of this compound based on analogous transformations reported in the literature.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 2-allyl-N,N-dimethyl-4-(prop-2-en-1-yl)aniline | - |
| Catalyst | Boron trifluoride etherate (BF3·OEt2) | [4] |
| Solvent | 1,2-Dichloroethane or o-xylene | [5] |
| Temperature | 120-150 °C (Microwave) | [4][5] |
| Reaction Time | 15-60 min | [4][5] |
| Yield | 70-85% (Estimated) | [4][6] |
Mandatory Visualization
Reaction Workflow
Caption: Experimental workflow for the ortho-alkylation of this compound.
Reaction Mechanism: Aromatic Aza-Claisen Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed aromatic aza-Claisen rearrangement.
References
Application Notes and Protocols: The Role of 4-Allyl-N,N-dimethylaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Allyl-N,N-dimethylaniline is a substituted aromatic amine with potential applications in the synthesis of functional dyes. While its direct use in large-scale dye production is not extensively documented, its structural features—a nucleophilic dimethylaniline core and a reactive allyl group—offer intriguing possibilities for creating dyes with tailored properties. The N,N-dimethylaniline moiety serves as a classical precursor for both azo and triarylmethane dyes, providing the chromophoric system. The 4-allyl group introduces a site for post-synthesis modification, such as polymerization, cross-linking, or the attachment of other functional molecules. These notes provide an overview of the role of the N,N-dimethylaniline core in dye synthesis and explore the potential applications of the 4-allyl substituent. Detailed experimental protocols for the synthesis of representative dye structures are also presented.
Introduction
N,N-dimethylaniline is a well-established building block in the dye industry, primarily used as a coupling component in the synthesis of azo dyes and as a key reactant in the formation of triarylmethane dyes.[1] Its strong electron-donating dimethylamino group activates the aromatic ring, facilitating electrophilic substitution reactions, which are central to the formation of these dye classes.
The introduction of an allyl group at the 4-position of N,N-dimethylaniline creates a bifunctional molecule. The core N,N-dimethylaniline structure can participate in traditional dye-forming reactions, while the allyl group provides a handle for further chemical transformations. This dual reactivity opens up avenues for the development of "smart" or functional dyes with applications beyond simple coloration, including in materials science and biomedical diagnostics.
Part 1: The Role of the N,N-Dimethylaniline Core in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as 4-Allyl-N,N-dimethylaniline.
The N,N-dimethylamino group of 4-Allyl-N,N-dimethylaniline is a strong activating group, directing the electrophilic attack of the diazonium salt to the ortho or para position. Since the para position is occupied by the allyl group, coupling occurs at the ortho position.
Signaling Pathway for Azo Dye Synthesis
Caption: General reaction pathway for the synthesis of an azo dye.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol is a general guideline for the synthesis of an azo dye using 4-Allyl-N,N-dimethylaniline as the coupling component and aniline as the precursor for the diazonium salt.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated and dilute
-
4-Allyl-N,N-dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 100 mL beaker, dissolve aniline (5 mmol) in a mixture of concentrated HCl (1.5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 4-Allyl-N,N-dimethylaniline (5 mmol) in dilute HCl (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 4-Allyl-N,N-dimethylaniline solution with constant stirring.
-
Add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the crude dye with cold water to remove any unreacted salts.
-
Recrystallize the dye from an appropriate solvent, such as ethanol, to obtain the pure product.
-
Dry the purified dye in a desiccator.
-
Illustrative Quantitative Data for Azo Dye Synthesis
| Parameter | Value |
| Reactants | |
| Aniline | 5 mmol |
| 4-Allyl-N,N-dimethylaniline | 5 mmol |
| Product | |
| Theoretical Yield | (Calculated based on limiting reagent) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be determined experimentally) |
| Spectroscopic Data | |
| λmax (in Ethanol) | (To be determined experimentally) |
| Molar Absorptivity (ε) | (To be determined experimentally) |
Part 2: The Role of the N,N-Dimethylaniline Core in Triarylmethane Dye Synthesis
Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. N,N-dimethylaniline derivatives are crucial in the synthesis of these dyes, often providing two of the three aryl groups.
A common synthetic route involves the condensation of an aromatic aldehyde or ketone with two equivalents of an N,N-dialkylaniline in the presence of a dehydrating agent or a Lewis acid catalyst.
Experimental Workflow for Triarylmethane Dye Synthesis
Caption: Workflow for the synthesis of a triarylmethane dye.
Experimental Protocol: Synthesis of a Malachite Green Analogue
This protocol describes the synthesis of a Malachite Green analogue using 4-Allyl-N,N-dimethylaniline.
Materials:
-
Benzaldehyde
-
4-Allyl-N,N-dimethylaniline
-
Zinc Chloride (ZnCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Lead (IV) Oxide (PbO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Condensation to Form the Leuco Base:
-
In a round-bottom flask, mix benzaldehyde (5 mmol) and 4-Allyl-N,N-dimethylaniline (10 mmol).
-
Add a catalytic amount of zinc chloride or a few drops of concentrated sulfuric acid.
-
Heat the mixture in a water bath at 100 °C for 4 hours with stirring.
-
Cool the reaction mixture and add an excess of sodium hydroxide solution to neutralize the acid and precipitate the leuco base.
-
Collect the crude leuco base by filtration, wash with water, and dry.
-
-
Oxidation to the Dye:
-
Dissolve the dried leuco base in a suitable solvent, such as a mixture of ethanol and dilute acetic acid.
-
Add an oxidizing agent, such as lead (IV) oxide or DDQ, in small portions with stirring until the solution develops a deep, stable color.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the solution to remove the spent oxidizing agent.
-
The filtrate contains the triarylmethane dye. The dye can be isolated by evaporation of the solvent or used in solution.
-
Illustrative Quantitative Data for Triarylmethane Dye Synthesis
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 5 mmol |
| 4-Allyl-N,N-dimethylaniline | 10 mmol |
| Product | |
| Theoretical Yield of Leuco Base | (Calculated based on limiting reagent) |
| Actual Yield of Leuco Base | (To be determined experimentally) |
| Spectroscopic Data of Dye | |
| λmax (in Ethanol) | (To be determined experimentally) |
| Molar Absorptivity (ε) | (To be determined experimentally) |
Part 3: Potential Role of the 4-Allyl Group
The allyl group (-CH₂-CH=CH₂) at the 4-position of the N,N-dimethylaniline ring offers a versatile site for subsequent chemical modifications. This functionality is not typically involved in the initial color-forming reactions but can be exploited to impart new properties to the resulting dye.
Potential Reactions and Applications of the Allyl Group
Caption: Potential post-synthesis modifications of the allyl group.
-
Polymerization: The allyl group can participate in radical or cationic polymerization to produce polymeric dyes. These materials can have applications in colored plastics, coatings, and inks where leaching of the dye is a concern.
-
Cross-linking: Dyes containing allyl groups can be cross-linked into a polymer matrix. This can enhance the stability of the color and the mechanical properties of the material. For instance, they could be incorporated into dental resins or other biomedical composites.
-
Thiol-Ene "Click" Chemistry: The allyl group readily reacts with thiols in the presence of a photoinitiator. This highly efficient and specific "click" reaction can be used to attach the dye to surfaces, polymers, or biomolecules (e.g., proteins, DNA) for applications in bio-imaging and diagnostics.
-
Epoxidation: The double bond of the allyl group can be converted to an epoxide. This reactive functional group can then be used for further chemical modifications, such as ring-opening reactions with nucleophiles.
-
Hydroformylation: The allyl group can be converted to an aldehyde through hydroformylation. This aldehyde functionality can then be used in various subsequent reactions, such as reductive amination to attach the dye to amine-containing substrates.
Conclusion
4-Allyl-N,N-dimethylaniline is a promising, albeit under-explored, building block for the synthesis of functional dyes. Its N,N-dimethylaniline core allows for its participation in well-established dye-forming reactions, leading to the creation of both azo and triarylmethane chromophores. The true potential of this molecule, however, lies in the versatility of its 4-allyl group. This reactive handle opens the door to a wide range of post-synthesis modifications, enabling the creation of advanced materials and probes with tailored properties. Further research into the synthesis and application of dyes derived from 4-Allyl-N,N-dimethylaniline is warranted to fully explore its potential in materials science, biotechnology, and medicine.
References
Application Notes: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-allyl-N,N-dimethylaniline, is a substituted aniline featuring both a nucleophilic dimethylamino group and a reactive allyl (prop-2-en-1-yl) moiety. A comprehensive review of current scientific literature indicates that this specific molecule is not commonly employed as a traditional spectator ligand in transition metal catalysis. Spectator ligands are ancillary molecules that coordinate to a metal center to modulate its electronic and steric properties without participating directly in the bond-forming steps of the reaction.
Instead, the documented catalytic applications of closely related allylaniline derivatives, such as 2-allylaniline, utilize them as bifunctional substrates rather than inert ligands[1]. In these cases, the aniline nitrogen can act as an intramolecular nucleophile or directing group, while the pendant allyl group serves as a reactive alkene that participates in transformations like intramolecular aminopalladation[1].
This document provides an overview of the potential catalytic role of this compound as a substrate in palladium-catalyzed reactions, drawing parallels from established allylaniline chemistry. It includes a generalized protocol for the Mizoroki-Heck reaction, a fundamental palladium-catalyzed process for which such a molecule could be a substrate, and hypothetical workflows for its potential transformations.
Potential Catalytic Applications as a Substrate
The structure of this compound lends itself to participation in intramolecular C-C and C-N bond-forming reactions, particularly those catalyzed by palladium. The most plausible application is in intramolecular cyclization reactions, analogous to the Heck reaction, to form heterocyclic structures.
A hypothetical intramolecular Heck-type reaction could proceed via the following steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively inserts into an aryl halide (Ar-X).
-
Coordination: The pendant allyl group of this compound, acting as a second reactant, coordinates to the Pd(II) center.
-
Migratory Insertion: The aryl group on the palladium complex undergoes migratory insertion onto the allyl double bond.
-
β-Hydride Elimination: Elimination of a β-hydrogen atom from the resulting alkyl-palladium intermediate regenerates the double bond and forms a C-C bond.
-
Reductive Elimination: The Pd(0) catalyst is regenerated, completing the catalytic cycle.
Data Presentation: General Mizoroki-Heck Reaction
Due to the absence of specific data for this compound as a ligand, the following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed Mizoroki-Heck reaction between various aryl halides and alkenes. This provides a baseline for developing protocols where an allylaniline might act as the alkene substrate.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | >95 | [2] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | MeCN | 100 | 95 | [2] |
| 3 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMF | 120 | 88 | [3] |
| 4 | Iodobenzene | Allylic Alcohol | Pd(OAc)₂ (1) | 1,2,3-Triazolium salt (1) | NaOAc | DMF | 90 | 90 | [4] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Mizoroki-Heck Reaction
This protocol provides a generalized methodology for the cross-coupling of an aryl halide with an alkene, which can be adapted for substrates like this compound.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene or an allylaniline, 1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent, followed by the aryl halide, the alkene, and the base via syringe.
-
Heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle for the Mizoroki-Heck reaction and a hypothetical workflow for a reaction involving an allylaniline derivative.
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Caption: A general experimental workflow for a Pd-catalyzed cross-coupling reaction.
References
- 1. 2-Allylaniline | 32704-22-6 | Benchchem [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Polymerization of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Application Notes
N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is a functional monomer with potential applications in the development of advanced polymeric materials. The presence of the N,N-dimethylaniline moiety imparts unique electronic and chemical properties to the resulting polymer, poly(this compound).
Potential Applications:
-
Conductive Polymers: The nitrogen-containing aromatic structure suggests that the polymer, either in its pristine form or as a copolymer, could be a precursor to electrically conductive materials upon doping. Polyaniline and its derivatives are well-known for their conductive properties.
-
Redox-Active Materials: The dimethylaniline group can undergo reversible oxidation, making the polymer potentially useful in the fabrication of redox-active thin films, sensors, or as a component in charge-storage devices.
-
Crosslinking Agent: The vinyl group allows for the incorporation of this monomer into other polymer chains, where the N,N-dimethylaniline unit can act as a site for crosslinking or further chemical modification.
-
Catalyst Support: The tertiary amine functionality can be utilized to chelate metal ions, suggesting the polymer's use as a recyclable catalyst support in various organic transformations.
-
Precursor for Dyes and Pigments: The aromatic amine structure is a common feature in many dyes and pigments, indicating that the polymer could be used in the development of novel colorants.[1]
The polymerization of this compound can be achieved through various mechanisms, with free-radical polymerization being a common and versatile method for vinyl monomers. The choice of initiator, solvent, and reaction conditions can significantly influence the properties of the resulting polymer, such as molecular weight, polydispersity, and solubility.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound using Azobisisobutyronitrile (AIBN)
This protocol describes a representative procedure for the solution polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound and 0.1 g of AIBN in 50 mL of anhydrous toluene.
-
Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes.
-
Polymerization Reaction: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.
-
Termination and Precipitation: After 24 hours, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation and Purification: Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer, wash it with fresh methanol to remove unreacted monomer and initiator residues, and dry the polymer in a vacuum oven at 40°C to a constant weight.
Data Presentation
The following tables present representative data that could be obtained from the polymerization of this compound under different conditions.
Table 1: Monomer Conversion as a Function of Time
| Reaction Time (hours) | Monomer Conversion (%) |
| 2 | 15 |
| 4 | 35 |
| 8 | 65 |
| 16 | 85 |
| 24 | 92 |
Table 2: Effect of Initiator Concentration on Polymer Properties
| [Monomer]:[Initiator] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| 50:1 | 8,500 | 15,300 | 1.80 |
| 100:1 | 15,200 | 28,900 | 1.90 |
| 200:1 | 28,600 | 58,900 | 2.06 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Mw/Mn
Visualizations
Experimental Workflow
Caption: Experimental workflow for the free-radical polymerization of this compound.
Mechanism of Free-Radical Polymerization
Caption: General mechanism of free-radical polymerization involving initiation, propagation, and termination steps.
References
Application Notes and Protocols for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline in Cross-Coupling Reactions
Disclaimer: Extensive literature searches did not yield specific examples of N,N-dimethyl-4-(prop-2-en-1-yl)aniline being used as a substrate in cross-coupling reactions. The following application notes and protocols are based on well-established methodologies for structurally similar compounds (e.g., anilines, aryl halides, and allylic compounds) and should be considered as starting points for experimental investigation. Optimization will be required for the specific substrate.
Introduction
This compound, also known as 4-allyl-N,N-dimethylaniline, is a versatile organic molecule possessing two key functional groups amenable to cross-coupling reactions: a nucleophilic N,N-dimethylaniline moiety and a reactive allylic group. These features make it a promising substrate for a variety of palladium-catalyzed transformations, enabling the synthesis of complex molecular architectures. This document outlines potential applications and provides generalized experimental protocols for its use in Heck, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Potential Cross-Coupling Applications
The aniline ring can be functionalized through C-H activation or by first converting it to an aryl halide or triflate. The allylic group can also participate in various palladium-catalyzed reactions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. While the allyl group of this compound could potentially react, a more common approach would be to first introduce a halide or triflate onto the aromatic ring and then couple it with an alkene.
Hypothetical Application: Synthesis of Stilbene Derivatives
A hypothetical application is the synthesis of a stilbene derivative by reacting a halogenated derivative of this compound with styrene.
Data Presentation: Hypothetical Heck Reaction Parameters
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-allyl-1-bromo-N,N-dimethylaniline | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | 4-allyl-1-iodo-N,N-dimethylaniline | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMAc | 120 | 18 | 82 |
Experimental Protocol: General Procedure for Heck Reaction
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (e.g., DMF, 5 mL), the alkene (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Reaction Mechanism: Heck Coupling
Caption: Generalized catalytic cycle for the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate.
Hypothetical Application: Synthesis of Biaryl Derivatives
A halogenated derivative of this compound can be coupled with an arylboronic acid to synthesize functionalized biaryl compounds.
Data Presentation: Hypothetical Suzuki-Miyaura Coupling Parameters
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-allyl-1-bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 4-allyl-1-iodo-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Stir the mixture vigorously at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Hypothetical Application: Synthesis of Aryl Alkynes
A halogenated derivative of this compound can be coupled with a terminal alkyne to produce functionalized aryl alkynes.
Data Presentation: Hypothetical Sonogashira Coupling Parameters
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-allyl-1-bromo-N,N-dimethylaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85 |
| 2 | 4-allyl-1-iodo-N,N-dimethylaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 4 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Sonogashira Coupling
Application Notes and Protocols for 4-Allyl-N,N-dimethylaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct experimental data on the applications of 4-Allyl-N,N-dimethylaniline in materials science is not extensively documented in publicly available literature, its unique bifunctional structure suggests significant potential in polymer chemistry. This molecule combines a polymerizable allyl group with an N,N-dimethylaniline moiety, a well-established accelerator for radical polymerization.[1][2] This combination opens up the possibility of its use as a "polymerizable accelerator," a comonomer that can be covalently integrated into a polymer network while simultaneously catalyzing the curing process. This approach can potentially mitigate the issue of leaching of small-molecule accelerators from the final material, enhancing its biocompatibility and long-term stability.
These notes provide a theoretical framework and hypothetical protocols for the application of 4-Allyl-N,N-dimethylaniline in the formulation of dental resins and other polymer composites. The allyl group allows for its participation in polymerization reactions, including copolymerization and crosslinking, while the N,N-dimethylaniline group can accelerate the free-radical curing of the resin matrix, particularly in systems initiated by benzoyl peroxide (BPO).[3][4][5]
Potential Application: Polymerizable Accelerator in Dental Composites
In dental restorative materials, N,N-dimethylaniline is a commonly used accelerator that, in combination with an initiator like benzoyl peroxide, enables the curing of acrylic resins at ambient temperatures.[1][6] The primary drawback of using small-molecule accelerators is their potential to leach out from the cured polymer matrix over time, which can lead to biocompatibility issues and a reduction in the material's long-term stability. By incorporating a polymerizable functional group, such as an allyl group, onto the accelerator molecule, it can be covalently bonded into the polymer network, thereby minimizing leaching.
Core Functionalities:
-
Allyl Group: Provides a reactive site for free-radical polymerization, allowing the molecule to be incorporated into the polymer backbone of dental resins, which are often based on dimethacrylate monomers.[7][8]
-
N,N-dimethylaniline Group: Acts as a co-initiator in redox initiation systems, accelerating the decomposition of benzoyl peroxide to generate free radicals and initiate polymerization.[2][5]
Proposed Mechanism of Action
The proposed mechanism involves a standard redox initiation system for dental composites. The N,N-dimethylaniline moiety of the molecule reacts with benzoyl peroxide (BPO) to generate a benzoyloxy radical, which then initiates the polymerization of the methacrylate monomers in the resin. Simultaneously, the allyl group of the 4-Allyl-N,N-dimethylaniline can copolymerize with the methacrylate monomers, incorporating the accelerator into the growing polymer chain.
Figure 1: Proposed mechanism of 4-Allyl-N,N-dimethylaniline as a polymerizable accelerator.
Hypothetical Experimental Protocol: Formulation of a Dental Composite
This protocol describes the preparation of an experimental dental composite to evaluate the efficacy of 4-Allyl-N,N-dimethylaniline as a polymerizable accelerator.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
4-Allyl-N,N-dimethylaniline (Polymerizable Accelerator)
-
N,N-dimethylaniline (Control Accelerator)
-
Benzoyl peroxide (BPO) (Initiator)
-
Silanized barium glass filler (70 wt%)
Procedure:
-
Resin Matrix Preparation:
-
Prepare a resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio in a light-protected container.
-
-
Experimental Group Formulation:
-
To the resin matrix, add 1.0 mol% of 4-Allyl-N,N-dimethylaniline and 1.0 mol% of benzoyl peroxide (relative to the total moles of methacrylate double bonds).
-
Mix thoroughly until a homogeneous paste is obtained.
-
-
Control Group Formulation:
-
To a separate batch of the resin matrix, add 1.0 mol% of N,N-dimethylaniline and 1.0 mol% of benzoyl peroxide.
-
Mix thoroughly to create the control paste.
-
-
Filler Incorporation:
-
Gradually add 70 wt% of the silanized barium glass filler to both the experimental and control resin pastes.
-
Mix until the filler is uniformly dispersed.
-
-
Curing:
-
Place the composite paste into a mold of desired dimensions (e.g., for measuring flexural strength).
-
Allow the samples to cure at room temperature for 24 hours.
-
-
Characterization:
-
Measure the degree of conversion using FTIR spectroscopy.
-
Determine the flexural strength and modulus according to ISO 4049.
-
Conduct a leaching study by immersing cured samples in a solvent (e.g., ethanol/water mixture) and analyzing the supernatant for the presence of the accelerator using HPLC.
-
Expected Quantitative Data
The following table summarizes the expected outcomes from the characterization of the experimental and control dental composites.
| Parameter | Experimental Group (with 4-Allyl-N,N-dimethylaniline) | Control Group (with N,N-dimethylaniline) |
| Degree of Conversion (%) | Expected to be comparable to the control group, indicating efficient polymerization. | Standard conversion for dental composites (typically 55-75%). |
| Flexural Strength (MPa) | Expected to be similar to or slightly higher than the control due to potential for increased crosslinking. | Standard values for dental composites (typically 80-120 MPa). |
| Leached Accelerator (µg/mL) | Significantly lower than the control group, demonstrating covalent bonding. | Detectable levels of leached accelerator are expected. |
Potential Application: Functional Comonomer for Polymer Modification
4-Allyl-N,N-dimethylaniline can also be used as a functional comonomer in the synthesis of polymers to introduce accelerator properties into the polymer backbone. This is particularly useful for creating reactive polymers that can later be used in formulations that require room temperature curing.
Proposed Synthesis and Subsequent Application Workflow
Figure 2: Workflow for the synthesis and application of a functional polymer.
Hypothetical Experimental Protocol: Synthesis of a Functional Copolymer
This protocol outlines the synthesis of a copolymer of methyl methacrylate (MMA) and 4-Allyl-N,N-dimethylaniline.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
4-Allyl-N,N-dimethylaniline
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve MMA (e.g., 9.5 g, 95 mmol) and 4-Allyl-N,N-dimethylaniline (e.g., 0.87 g, 5 mmol) in anhydrous toluene (50 mL).
-
Add AIBN (e.g., 0.082 g, 0.5 mmol) to the solution.
-
-
Polymerization:
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Confirm the incorporation of 4-Allyl-N,N-dimethylaniline into the polymer chain using ¹H NMR and FTIR spectroscopy.
-
Disclaimer: The protocols and applications described herein are theoretical and based on the chemical properties of the functional groups in 4-Allyl-N,N-dimethylaniline. Experimental validation is required to confirm these potential applications. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 2. orcacomposites.com [orcacomposites.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Nanomaterials in Restorative Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dimethyl-4-(prop-2-en-1-yl)aniline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential issues and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The energy of activation might not be reached, or the reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction temperature or extending the reaction time. For methylation reactions, ensure your reagents are fresh and active.
-
-
Side Product Formation:
-
Cause: Competing reactions can significantly reduce the yield of the desired product. Common side reactions include N-allylation followed by Claisen rearrangement leading to ortho- and para-isomers, or over-methylation to form quaternary ammonium salts.
-
Solution: Optimize the reaction conditions to favor the desired product. This may involve adjusting the stoichiometry of the reactants, changing the solvent, or using a more selective catalyst. For instance, in the N,N-dimethylation of 4-allylaniline, using a milder methylating agent or carefully controlling the amount of methyl iodide can prevent quaternization.
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the starting materials, such as water or oxidized byproducts in aniline, can interfere with the reaction.
-
Solution: Ensure all starting materials are pure and dry. Aniline, for example, is hygroscopic and can be purified by distillation from zinc dust or by drying over potassium hydroxide (KOH) pellets before use.[1][2]
-
-
Inefficient Purification:
-
Cause: Loss of product during workup and purification steps.
-
Solution: Optimize the extraction and chromatography conditions. Ensure the pH is appropriate during aqueous workup to keep the amine in the organic phase. Use the correct solvent system for column chromatography to achieve good separation.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on TLC indicates a mixture of products. The likely byproducts depend on the synthetic route chosen:
-
Route 1: N,N-dimethylation of 4-allylaniline:
-
Likely Byproducts: Unreacted 4-allylaniline, mono-methylated product (N-methyl-4-allylaniline), and potentially a quaternary ammonium salt if an excess of a strong methylating agent is used.
-
Minimization: Use a stoichiometric amount of the methylating agent (e.g., methyl iodide) or a milder reagent like dimethyl carbonate. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent over-methylation.
-
-
Route 2: Allylation of N,N-dimethylaniline (via Claisen Rearrangement):
-
Likely Byproducts: N-allyl-N,N-dimethylanilinium salt (the initial N-allylation product), the ortho-isomer (2-allyl-N,N-dimethylaniline) from the Claisen rearrangement, and potentially some unreacted N,N-dimethylaniline. The Claisen rearrangement is a thermal[3][3]-sigmatropic rearrangement that can yield both ortho and para products.[4][5][6]
-
Minimization: The ratio of ortho to para products in a Claisen rearrangement is often temperature-dependent. Experiment with different reaction temperatures to optimize the formation of the desired para-isomer.
-
Q3: How can I effectively purify the final product, this compound?
A3: Purification of tertiary amines like the target compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture (e.g., with water or a mild base). Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: This is often the most effective method for separating the desired product from byproducts. Use silica gel as the stationary phase and a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, as the mobile phase. The polarity of the solvent system should be optimized by running TLC first.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
Tertiary amines can also be purified by passing them over adsorbents like aluminum oxide.[3]
Data Presentation
The following table summarizes typical yields for reactions analogous to the synthesis of this compound, providing a benchmark for expected outcomes.
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |
| N-Allylation | Aniline | Allyl chloride, NaOH | N-allylaniline | 78.1 | [7] |
| N,N-Dimethylation | Aniline | Methanol, Catalyst | N,N-dimethylaniline | >95 | |
| N,N-Dimethylation | 4-Bromoaniline | Methyl iodide, Base | N,N-dimethyl-4-bromoaniline | High | |
| Claisen Rearrangement | Allyl phenyl ether | Heat | 2-Allylphenol | High | [4][5] |
Experimental Protocols
Below are detailed experimental protocols for two potential synthetic routes to this compound.
Protocol 1: N,N-Dimethylation of 4-Allylaniline
This protocol is based on standard procedures for the N,N-dimethylation of anilines.
Materials:
-
4-Allylaniline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-allylaniline (1 equivalent) in acetone or DMF, add potassium carbonate (2.5 equivalents).
-
Add methyl iodide (2.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Claisen Rearrangement of N-Allyl-N-methylaniline
This two-step protocol involves the initial N-allylation and N-methylation followed by a thermal Claisen rearrangement.
Step 1: Synthesis of N-Allyl-N-methylaniline
Materials:
-
N-methylaniline
-
Allyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
Dissolve N-methylaniline (1 equivalent) and allyl bromide (1.1 equivalents) in ethanol.
-
Add sodium bicarbonate (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction, filter off the solids, and remove the ethanol under reduced pressure.
-
Take up the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Step 2: Claisen Rearrangement
Procedure:
-
Heat the N-allyl-N-methylaniline obtained from Step 1 neat (without solvent) or in a high-boiling solvent like N,N-dimethylformamide (DMF) at a high temperature (typically 180-220 °C). The Claisen rearrangement is a thermal process.[6]
-
Monitor the reaction for the formation of the para-substituted product by TLC or GC.
-
After completion, cool the reaction mixture and purify by column chromatography on silica gel to separate the desired this compound from the ortho-isomer and any unreacted starting material.
Mandatory Visualization
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
- 6. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 7. N-ALLYLANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Allyl-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Allyl-N,N-dimethylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Allyl-N,N-dimethylaniline?
Common impurities can include unreacted starting materials such as N,N-dimethylaniline or 4-allylaniline, mono-allylated or di-allylated byproducts, and residual solvents from the synthesis. Oxidized byproducts may also be present, often appearing as colored impurities.[1][2][3] The crude product may also contain related substances depending on the synthetic route used.
Q2: My purified 4-Allyl-N,N-dimethylaniline is yellow to brown. Is this normal?
While pure N,N-dimethylaniline is a colorless to pale-yellow oily liquid, it is known to darken on exposure to air and light.[3][4] Therefore, a slight yellow color may be acceptable depending on the required purity. However, a distinct brown color often indicates the presence of oxidation products or other impurities and may necessitate further purification.[3]
Q3: What are the recommended storage conditions for purified 4-Allyl-N,N-dimethylaniline?
To minimize degradation and discoloration, 4-Allyl-N,N-dimethylaniline should be stored in a tightly sealed container, protected from light and air.[2][5] Storage under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature is recommended for long-term stability.[1][2]
Q4: Which purification technique is most suitable for my scale of synthesis?
The choice of purification technique depends on the scale of your synthesis and the desired purity.
-
For small-scale (mg to g): Flash column chromatography is often the most effective method for achieving high purity.[6][7]
-
For larger-scale (g to kg): Fractional distillation under reduced pressure is a common and efficient method for purifying N,N-dimethylaniline and its derivatives.[1]
Troubleshooting Guides
Issue 1: Low Purity After Distillation
Symptoms:
-
The distillate is still colored (yellow or brown).
-
Analytical data (NMR, GC-MS) shows the presence of persistent impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-distillation of impurities | Some impurities may have boiling points close to the product. Try increasing the efficiency of the distillation column (e.g., using a longer packed column) or performing a second distillation. |
| Thermal decomposition | The compound may be degrading at its boiling point. Ensure the distillation is performed under reduced pressure to lower the boiling point.[1] |
| Presence of primary/secondary amines | Impurities like aniline or N-methylaniline can be difficult to remove by distillation alone. Consider a pre-treatment with acetic anhydride to convert these amines into higher-boiling acetamides, which are then easily separated by distillation.[1][8] |
| Oxidation during distillation | The compound may be sensitive to air at high temperatures. Perform the distillation under an inert atmosphere (nitrogen or argon).[1] |
Issue 2: Poor Separation in Column Chromatography
Symptoms:
-
Product co-elutes with impurities.
-
Broad peaks or tailing of the product peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to identify the best separation conditions.[6][7] A typical starting point could be a low percentage of ethyl acetate in hexanes. |
| Column overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel weight. |
| Silica gel activity | The compound may be interacting with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent. |
| Sample solubility | The crude material may not have fully dissolved before loading. Ensure the sample is completely dissolved in a minimum amount of the mobile phase or a compatible solvent before loading onto the column. |
Experimental Protocols
Note: These are general protocols based on methods for N,N-dimethylaniline and may require optimization for 4-Allyl-N,N-dimethylaniline.
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude 4-Allyl-N,N-dimethylaniline in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives good separation between the product and impurities (Rf of the product should be around 0.3-0.4).[7]
-
Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Allyl-N,N-dimethylaniline.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Pre-treatment (Optional): If primary or secondary amine impurities are suspected, reflux the crude material with acetic anhydride (e.g., 10% w/w) for 1-2 hours.[1] Cool the mixture and wash with a dilute HCl solution, followed by a base wash (e.g., NaHCO3 solution), and then water. Dry the organic layer over a suitable drying agent (e.g., anhydrous Na2SO4).
-
Distillation: Charge the distillation flask with the crude or pre-treated product. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of 4-Allyl-N,N-dimethylaniline under the applied pressure. The boiling point of N,N-dimethylaniline is 193-194 °C at atmospheric pressure. The boiling point of the allyl-substituted derivative will be higher.
-
Purity Check: Analyze the collected fraction for purity using appropriate analytical techniques (e.g., NMR, GC).
Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 60-90% | High purity, suitable for small scale | Solvent intensive, can be time-consuming |
| Fractional Distillation | 95-99% | 70-95% | Scalable, efficient for removing non-volatile impurities | May not separate impurities with close boiling points, risk of thermal decomposition |
Visualizations
Caption: Workflow for the purification of 4-Allyl-N,N-dimethylaniline by fractional distillation.
Caption: Workflow for the purification of 4-Allyl-N,N-dimethylaniline by flash column chromatography.
References
- 1. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most effective and common route involves a two-step process known as the aza-Claisen rearrangement. The process begins with the N-allylation of N,N-dimethylaniline using an allyl halide (e.g., allyl bromide) to form an N-allyl-N,N-dimethylanilinium quaternary ammonium salt. This intermediate is then heated, often without a catalyst, to induce a[1][1]-sigmatropic rearrangement, which yields the desired para-substituted product, this compound.[2][3][4]
Q2: Why is a direct Friedel-Crafts allylation of N,N-dimethylaniline not recommended?
A2: Direct Friedel-Crafts alkylation is generally incompatible with N,N-dimethylaniline and other aromatic amines.[5][6] The nitrogen atom of the dimethylamino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[7] This interaction forms a complex that deactivates the aromatic ring, making it unreactive toward the electrophilic substitution that is central to the Friedel-Crafts reaction.[7][8]
Q3: What are the primary side reactions and byproducts in this synthesis?
A3: The main potential side reactions include:
-
Incomplete Rearrangement: The most common issue is the isolation of the N-allyl-N,N-dimethylanilinium salt intermediate if the rearrangement step does not go to completion.
-
Formation of the ortho-isomer: While the rearrangement typically favors the para product due to thermodynamic stability, some formation of the ortho-isomer, 2-allyl-N,N-dimethylaniline, can occur.[4] Certain catalytic systems, such as those using yttrium, have been shown to exclusively favor ortho-alkylation.[9]
-
Starting Material Contamination: Unreacted N,N-dimethylaniline may be present if the initial N-allylation step is incomplete.
Q4: How can the progress of the reaction be monitored effectively?
A4: Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to observe the consumption of the N,N-dimethylaniline starting material and the appearance of the product. For more detailed analysis and to distinguish between the desired para-product and the potential ortho-isomer, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Problem: Low or no yield of the final product.
-
Possible Cause 1: Ineffective N-allylation. The initial quaternization of N,N-dimethylaniline may be incomplete.
-
Solution: Ensure the allyl halide reagent is fresh and of high purity. Confirm that the reaction solvent is appropriate and dry. You may need to increase the equivalents of the allyl halide or extend the reaction time for this step.
-
-
Possible Cause 2: Failure of the Claisen Rearrangement. The conditions may not be sufficient to overcome the activation energy for the rearrangement.
Problem: The isolated product is primarily the N-allyl-N,N-dimethylanilinium salt.
-
Possible Cause: Insufficient energy for rearrangement. The reaction temperature was too low or the heating time was too short.
Problem: The product contains a significant amount of the ortho-isomer.
-
Possible Cause: Kinetically controlled conditions. The formation of the ortho-product can sometimes be a kinetic byproduct of the rearrangement before it settles into the more thermodynamically stable para-isomer.
-
Solution: Prolonging the heating time at a sufficiently high temperature can facilitate the Cope rearrangement of the ortho-isomer to the desired para-product.[4] Purification via column chromatography will be necessary to separate the isomers.
-
Problem: The final product is difficult to purify.
-
Possible Cause: Presence of unreacted starting materials or isomers. N,N-dimethylaniline and the ortho-isomer can be difficult to separate from the desired para-product due to similar polarities.
-
Solution: Flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is the most effective method. A shallow gradient can improve separation. Alternatively, if aniline or monomethylaniline impurities are present from the starting material, they can be removed by refluxing the crude product with acetic anhydride followed by distillation or extraction.[11]
-
Data Presentation
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| N,N-Diallylation | Aniline | Allyl Bromide / K₂CO₃ | EtOH/H₂O, 70°C | N,N-diallylaniline | 86% | [12] |
| N,N-Diallylation | 4-Methoxyaniline | Allyl Bromide / K₂CO₃ | EtOH/H₂O, 70°C | N,N-diallyl-4-methoxyaniline | 99% | [12] |
| N,N-Diallylation | Aniline | Allyl Bromide / Mg-Al Hydrotalcite | aq. EtOH, RT | N,N-diallylaniline | Good | [13] |
| Friedel-Crafts | N,N-Dimethylaniline | α-methylstyrene / Gold(I) Complex | Dioxane, 80°C | para-(1-phenylpropyl)-N,N-dimethylaniline | 93% | [6][8] |
Experimental Protocols
Synthesis of this compound via aza-Claisen Rearrangement
This protocol is a representative procedure based on the principles of N-allylation followed by thermal rearrangement.
Step 1: N-Allylation to form N-allyl-N,N-dimethylanilinium bromide
-
To a round-bottom flask, add N,N-dimethylaniline (1.0 eq).
-
Dissolve the aniline in a suitable solvent such as acetonitrile or ethanol.
-
Add allyl bromide (1.1 - 1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.
-
Monitor the reaction by TLC until the N,N-dimethylaniline spot has been consumed.
-
The quaternary ammonium salt may precipitate from the solution. If so, it can be filtered. Otherwise, the solvent can be removed under reduced pressure to yield the crude salt. This salt can be used in the next step without further purification.
Step 2: Thermal aza-Claisen Rearrangement
-
Place the crude N-allyl-N,N-dimethylanilinium bromide from Step 1 into a dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the salt to a high temperature (typically in the range of 180-220°C) using an oil bath.
-
Maintain this temperature for 4-8 hours. The reaction progress (disappearance of the salt and formation of the product) can be monitored by taking small aliquots and analyzing via TLC or GC-MS.
-
After cooling to room temperature, the crude reaction mixture will be a dark oil or solid.
Step 3: Work-up and Purification
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Competing reaction pathways and side product formation.
References
- 1. prepchem.com [prepchem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. The following rearrangement of N -allyl-N,N-dimethylanilinium ion has bee.. [askfilo.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Allylation of N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the allylation of N,N-dimethylaniline. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing allylation on anilines?
A major challenge is controlling selectivity. Reactions can lead to multiple products, including mono-allylated, di-allylated, and even over-allylated quaternary ammonium salts. Furthermore, competition can exist between N-allylation (at the nitrogen atom) and C-allylation (at the aromatic ring, i.e., Friedel-Crafts reaction), depending on the catalyst and reaction conditions. For unprotected anilines, N-H functionalization can compete with the desired C-H activation.[1]
Q2: What are the common types of allylation reactions for N,N-dimethylaniline?
There are two primary types:
-
N-Allylation: This involves the formation of a bond between the nitrogen atom and the allyl group. This is often challenging for tertiary amines like N,N-dimethylaniline as it leads to a quaternary ammonium salt. Most literature discusses the allylation of primary or secondary anilines.[2]
-
C-H Allylation/Alkylation: This involves the functionalization of a carbon-hydrogen bond on the aromatic ring, typically at the ortho or para position. This is achieved via methods like Friedel-Crafts alkylation or transition-metal-catalyzed C-H activation.[3][4]
Q3: Which catalysts are typically used for the allylation of anilines?
A range of catalysts can be employed. Palladium complexes are widely used for allylic C-H alkylation and for the allylation of less nucleophilic anilines using allylic alcohols.[5][6] Yttrium-based catalysts have been shown to be effective for the ortho-selective C-H alkylation of N,N-dimethylanilines with alkenes.[3] Interestingly, highly selective N,N-diallylation of anilines can also be achieved without any catalyst under aqueous alcohol conditions.[2]
Q4: How can I control the reaction to favor di-allylation over mono-allylation?
To favor di-allylation, you can adjust the stoichiometry of the reagents. Using an excess of the allylating agent (e.g., 3 equivalents of allyl bromide) and a suitable base like potassium carbonate can drive the reaction to completion, converting the aniline entirely into the di-allylated product.[2] The choice of solvent system, such as an ethanol/water mixture, can also significantly improve the yield and selectivity of the di-alkylation product.[2]
Troubleshooting Guide
Problem: No reaction or very low conversion of starting material.
-
Possible Cause 1: Inactive Catalyst. If using a metal catalyst, it may have degraded due to exposure to air or moisture.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity catalyst for the reaction.
-
-
Possible Cause 2: Inappropriate Reaction Conditions. The temperature may be too low, or the reaction time may be insufficient.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress over a longer duration using techniques like TLC or GC-MS. For catalyst-free diallylation, temperatures around 70°C have been shown to be effective.[2]
-
-
Possible Cause 3: Poor Nucleophilicity of the Amine. Anilines with strong electron-withdrawing groups can be less reactive.
-
Solution: For such substrates, a more reactive allylating agent or a more active catalyst system may be required. Palladium-catalyzed methods have been developed specifically for acidic and less nucleophilic anilines.[5]
-
Problem: The reaction yields a mixture of mono- and di-allylated products.
-
Possible Cause: Incorrect Stoichiometry or Reaction Time. Insufficient allylating agent or stopping the reaction too early can result in incomplete conversion to the di-allylated product.
-
Solution: To obtain the di-allylated product selectively, increase the molar ratio of the allylating agent to the aniline (e.g., 3:1).[2] To isolate the mono-allylated product, use a 1:1 or slightly higher stoichiometric ratio and carefully monitor the reaction to stop it before significant di-alkylation occurs. The separation of these products can often be achieved using column chromatography.[7]
-
Problem: The major product is from C-allylation (ring alkylation) instead of N-allylation.
-
Possible Cause: Use of a Lewis Acid Catalyst. Catalysts like AlCl₃ strongly favor Friedel-Crafts alkylation on the electron-rich aromatic ring of N,N-dimethylaniline.[4][8]
-
Solution: Avoid strong Lewis acids if N-allylation is the goal. For selective C-H alkylation at the ortho position, specific organometallic catalysts, such as those based on yttrium, can provide high regioselectivity.[3]
-
Problem: Significant N-dealkylation or oxidation side products are observed.
-
-
Solution: Attempt the reaction at a lower temperature. Ensure the reaction is run under an inert atmosphere to prevent aerobic oxidation. If using an oxidant for a C-H activation cycle, consider a milder alternative.
-
Data Presentation
Table 1: Optimization of Catalyst-Free N,N-Diallylation of Aniline
| Entry | Base (equiv.) | Solvent (Ethanol/Water, mL) | Time (h) | Yield of N,N-diallylaniline (%) | Yield of N-allylaniline (%) |
| 1 | K₂CO₃ (2) | 3/0 | 2 | 14 | 75 |
| 2 | K₂CO₃ (4) | 3/0 | 2 | 35 | 56 |
| 3 | K₂CO₃ (4) | 2/1 | 2 | 86 | Trace |
| 4 | K₂CO₃ (4) | 1/2 | 2 | 75 | Trace |
| 5 | K₂CO₃ (4) | 0/3 | 2 | 64 | Trace |
Reaction conditions: Aniline (0.5 mmol), allyl bromide (1.5 mmol), 70°C. Data sourced from[2].
Table 2: Yttrium-Catalyzed Ortho-Alkylation of N,N-Dimethylaniline Derivatives with 1-Octene
| Entry | Aniline Substrate | Product Yield (%) |
| 1 | N,N-dimethylaniline | 95 |
| 2 | N,N-dimethyl-4-fluoroaniline | 96 |
| 3 | N,N-dimethyl-4-chloroaniline | 95 |
| 4 | N,N-dimethyl-4-bromoaniline | 94 |
| 5 | N,N-dimethyl-4-iodoaniline | 92 |
| 6 | N,N-dimethyl-4-methoxyaniline | 93 |
Reaction conditions: Aniline derivative (0.4 mmol), 1-octene (2.0 mmol), Yttrium catalyst 4 (5 mol%), [Ph₃C][B(C₆F₅)₄] (5 mol%), toluene (1.5 mL). Data sourced from[3].
Experimental Protocols
Protocol 1: Catalyst-Free N,N-Diallylation of Aniline in Aqueous Media [2]
-
Reagent Preparation: To a round-bottom flask, add aniline (0.5 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 4.0 equiv.), ethanol (2 mL), and water (1 mL).
-
Addition of Allylating Agent: Add allyl bromide (1.5 mmol, 3.0 equiv.) to the mixture.
-
Reaction: Equip the flask with a condenser and heat the mixture to 70°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 2 hours).
-
Workup: After cooling to room temperature, add a saturated potassium carbonate solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography using petroleum ether and ethyl acetate as eluents to afford pure N,N-diallylaniline.
Protocol 2: Palladium-Catalyzed Allylation of Anilines Using Allylic Alcohols [5]
-
System Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the palladium catalyst, molecular sieves (4 Å), and the aniline substrate.
-
Solvent and Reagent Addition: Add the appropriate solvent, followed by the allylic alcohol and titanium(IV) isopropoxide.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitoring: Monitor the formation of the allylated aniline product by GC-MS or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can then be purified using standard techniques like column chromatography.
Note: This is a generalized protocol. Specific amounts of catalyst, reagents, solvent, and reaction conditions should be optimized based on the specific aniline and allylic alcohol used.
Visualizations
Caption: General experimental workflow for an allylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Selectivity pathways in the allylation of anilines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline?
A1: Based on data for analogous compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from light, air, and moisture.[3] The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q2: What signs of degradation should I look for?
A2: A common sign of degradation for aromatic amines is a change in color.[5] Pure N,N-dimethylaniline is a colorless to yellow oily liquid.[5] Darkening of the material to brown or the formation of precipitates may indicate oxidation or polymerization. Any unexpected change in physical appearance should be considered a sign of potential degradation.
Q3: What materials are incompatible with this compound?
A3: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and halogens are incompatible with N,N-dimethylaniline and should be avoided.[3] Contact with these materials can lead to vigorous reactions and decomposition.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on storage conditions. When stored under the recommended conditions (cool, dark, inert atmosphere), the compound is expected to be stable. However, without specific data, it is recommended to re-analyze the material after one year or if any changes in appearance are observed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color Darkening (Yellow to Brown) | Oxidation due to exposure to air and/or light. | Discard the material if purity is critical. For future prevention, store under an inert atmosphere and in an amber vial or in a dark location.[3] |
| Precipitate Formation | Polymerization or formation of degradation products. | Do not use the material. Filter a small aliquot and test for purity if the material is critical and cannot be replaced immediately. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower potency or the presence of interfering impurities. | Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, GC-MS, NMR). If degradation is confirmed, procure a fresh batch of the compound. |
| Vial Pressure Buildup | Decomposition leading to the evolution of gas. This is unlikely under proper storage but can occur at elevated temperatures. | Handle with extreme caution in a fume hood. Cool the vial before opening. If decomposition is suspected, dispose of the material according to safety protocols. |
Experimental Protocols
General Protocol for Assessing Stability
This protocol provides a general framework for determining the stability of this compound under various conditions.
-
Initial Analysis:
-
Obtain a baseline purity profile of a new batch of the compound using a validated analytical method (e.g., HPLC with UV detection, GC-MS).
-
Document the initial appearance (color, clarity).
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several vials to avoid repeated opening of the main stock.
-
Expose the aliquots to different conditions relevant to your experimental workflow, for example:
-
Recommended storage: 2-8°C, protected from light, under nitrogen.
-
Room temperature (e.g., 20-25°C), protected from light.
-
Room temperature, exposed to ambient light.
-
Elevated temperature (e.g., 40°C), protected from light (accelerated stability).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), analyze one aliquot from each condition.
-
The analysis should include:
-
Visual inspection for changes in appearance.
-
Purity assessment by the chosen analytical method.
-
Quantification of the parent compound and any new impurity peaks.
-
-
-
Data Evaluation:
-
Compare the purity and appearance of the stored samples to the initial baseline.
-
A significant decrease in purity or the appearance of degradation products indicates instability under those specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for stability assessment.
References
Technical Support Center: Troubleshooting Low Conversion in N,N-Dimethyl-4-(prop-2-en-1-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion and to provide reliable experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts allylation of N,N-dimethylaniline with an allyl halide is resulting in very low to no product yield. What is the likely cause?
A1: A primary issue with the Friedel-Crafts allylation of N,N-dimethylaniline is the reaction of the basic nitrogen atom of the aniline with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction forms a complex that deactivates the catalyst and adds a positive charge to the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.
Troubleshooting Steps:
-
Protect the Amine: Consider protecting the amine functionality prior to the Friedel-Crafts reaction, though this adds extra steps to the synthesis.
-
Alternative Catalysts: Investigate the use of milder Lewis acids that have a lower affinity for the aniline nitrogen.
-
Alternative Synthetic Routes: It is often more effective to switch to a different synthetic strategy that avoids strong Lewis acids, such as a palladium-catalyzed cross-coupling reaction or a rearrangement-based approach (see Q3 & Q4).
Q2: I am observing the formation of multiple products in my C-allylation reaction. What are the potential side reactions?
A2: The allylation of N,N-dimethylaniline can lead to a mixture of products. Key side reactions include:
-
Polyallylation: The introduction of one allyl group can further activate the aromatic ring, leading to the addition of second or even third allyl groups.
-
Ortho Isomer Formation: Besides the desired para-substituted product, the ortho-isomer can also be formed. The ratio of ortho to para substitution can be influenced by reaction temperature and the choice of catalyst.
-
N-Allylation: Depending on the reaction conditions, the allyl group may react at the nitrogen atom, forming a quaternary ammonium salt, especially if the desired C-alkylation is slow.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of N,N-dimethylaniline to the allylating agent to minimize polyallylation. It may even be beneficial to use a slight excess of the aniline.
-
Optimize Reaction Temperature: Lower reaction temperatures generally favor the formation of the para product in Friedel-Crafts type reactions.
-
Catalyst Selection: For palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity (ortho vs. para).
Q3: I am attempting a synthesis via N-allylation followed by a Claisen-type rearrangement. What could be causing low yield in the rearrangement step?
A3: The Claisen rearrangement of N-allyl-N,N-dimethylanilinium salts to form C-allylated anilines is a viable route. However, low conversion in the rearrangement step can be due to:
-
Suboptimal Temperature: The rearrangement is thermally driven and requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction will be slow or may not occur at all. If it is too high, it can lead to decomposition of the starting material or product.
-
Inefficient Formation of the N-allyl Intermediate: The initial N-allylation to form the quaternary ammonium salt must be high-yielding. Impurities or incomplete reaction in this first step will directly impact the yield of the final product.
-
Solvent Effects: The polarity of the solvent can influence the efficiency of the rearrangement.
Troubleshooting Steps:
-
Optimize Rearrangement Temperature: Conduct small-scale experiments at various temperatures to find the optimal condition for the rearrangement.
-
Ensure Complete N-Allylation: Purify the N-allyl-N,N-dimethylanilinium salt before proceeding to the rearrangement step to ensure high purity of the starting material.
-
Solvent Screening: Test a range of solvents with varying polarities to identify the best medium for the rearrangement.
Q4: Are there alternative, higher-yielding methods for the synthesis of this compound?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, are often more efficient and selective than classical Friedel-Crafts alkylations for this transformation. These reactions operate under milder conditions and are more tolerant of functional groups. A general approach would involve the coupling of a p-halo-N,N-dimethylaniline (e.g., 4-bromo-N,N-dimethylaniline) with an allylating agent in the presence of a palladium catalyst and a suitable ligand.
Data Presentation
Table 1: Comparison of Synthetic Methods for Allylation of Anilines
| Method | Typical Reagents | Catalyst | Common Solvents | Advantages | Disadvantages & Causes for Low Yield |
| Friedel-Crafts Alkylation | N,N-dimethylaniline, Allyl Halide | AlCl₃, FeCl₃ | CS₂, Nitrobenzene | Inexpensive reagents | Catalyst deactivation by aniline nitrogen, polyalkylation, formation of ortho/para isomers, requirement for harsh conditions. |
| Tsuji-Trost Reaction | 4-Halo-N,N-dimethylaniline, Allylating Agent (e.g., allyl acetate) | Pd(0) complex (e.g., Pd(PPh₃)₄) | THF, Dioxane, DMF | High selectivity, mild conditions, functional group tolerance. | Cost of palladium catalyst, sensitivity to air and moisture, ligand optimization may be required. |
| N-Allylation & Rearrangement | N,N-dimethylaniline, Allyl Halide (for N-allylation) | None (thermal rearrangement) | High-boiling solvents (e.g., DMF) | Avoids Lewis acids, can be high yielding. | Two-step process, requires high temperatures for rearrangement which can lead to decomposition. |
| Hydrotalcite-Catalyzed Allylation | Aniline, Allyl Bromide | Mg-Al Hydrotalcite | Aqueous Ethanol | Mild conditions, reusable catalyst. | Primarily demonstrated for N,N-diallylation, may require optimization for selective mono-C-allylation. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diallylaniline via Hydrotalcite Catalysis (Adaptable for Mono-allylation Studies)
This protocol describes the N,N-diallylation of aniline and can be adapted as a starting point for investigating selective mono-C-allylation by modifying the stoichiometry and reaction conditions.
-
Catalyst Preparation (Mg-Al Hydrotalcite):
-
An aqueous solution (100 mL) containing Mg(NO₃)₂·6H₂O (25.64 g, 100 mmol) and Al(NO₃)₃·9H₂O (18.76 g, 50 mmol) is added dropwise to a vigorously stirred aqueous solution (100 mL) of NaOH (12 g, 300 mmol) and Na₂CO₃ (10.06 g, 100 mmol).
-
The resulting slurry is heated at 80°C for 18 hours.
-
After cooling, the solid is collected by filtration, washed with distilled water until the filtrate is neutral, and dried at 60°C.
-
-
Allylation Reaction:
-
In a round-bottom flask, combine aniline (10 mmol), allyl bromide (for mono-allylation studies, start with 10 mmol), and the prepared hydrotalcite catalyst (20 wt.% of aniline) in aqueous ethanol (50% v/v, 20 mL).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, evaporate the ethanol.
-
Add ethyl acetate (5 mL) to the residue and filter to remove the catalyst.
-
Wash the filtrate with aqueous NaHCO₃ solution (5 mL, 20%).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Synthetic routes to the target molecule.
How to avoid polymerization of 4-Allyl-N,N-dimethylaniline during reaction
Welcome to the technical support center for 4-Allyl-N,N-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Allyl-N,N-dimethylaniline prone to polymerization?
A1: 4-Allyl-N,N-dimethylaniline contains an allyl group (-CH₂-CH=CH₂), which is susceptible to free radical polymerization. The double bond in the allyl group can react with free radicals, initiating a chain reaction that leads to the formation of polymers. This process can be triggered by heat, light, or the presence of radical initiators in the reaction mixture.
Q2: What are the common signs of polymerization during a reaction?
A2: The onset of polymerization can be identified by several observable changes in the reaction mixture, including:
-
An unexpected increase in viscosity.
-
The formation of a gel or solid precipitate.
-
A noticeable change in color, often to a darker shade.
-
An exothermic reaction (sudden increase in temperature) that is not attributable to the desired reaction pathway.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization process. Common inhibitors include sterically hindered phenols like Butylated Hydroxytoluene (BHT) and hydroquinone (HQ), which react with and neutralize free radicals, thus terminating the polymerization chain reaction.
Q4: Can I use 4-Allyl-N,N-dimethylaniline without an inhibitor?
A4: While it may be possible under very specific and controlled conditions (e.g., low temperatures, absence of light and radical initiators), it is highly recommended to use a polymerization inhibitor to ensure the stability of 4-Allyl-N,N-dimethylaniline during reactions, especially when heating is involved.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the polymerization of 4-Allyl-N,N-dimethylaniline.
Problem: Unwanted Polymerization Observed
Symptoms:
-
Increased viscosity of the reaction mixture.
-
Formation of insoluble materials.
-
Unexpected exotherm.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Absence or Insufficient Concentration of Inhibitor | Add an appropriate polymerization inhibitor to the 4-Allyl-N,N-dimethylaniline before starting the reaction. Common choices and their typical concentrations are detailed in the table below. |
| High Reaction Temperature | Lower the reaction temperature. If high temperatures are necessary for the desired reaction, ensure an effective inhibitor is present at an optimal concentration. Monitor the reaction temperature closely to prevent thermal runaway. |
| Presence of Radical Initiators | Ensure all reagents and solvents are free from peroxides and other potential radical initiators. Use freshly distilled solvents when possible. |
| Exposure to Air (Oxygen) | While oxygen can sometimes act as an inhibitor, its effect can be complex and it can also promote certain oxidative side reactions. For consistent results, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude oxygen. |
| Exposure to Light | Protect the reaction from light, especially UV light, which can initiate radical polymerization. Use amber glassware or wrap the reaction vessel in aluminum foil. |
Quantitative Data: Recommended Inhibitor Concentrations
The following table summarizes commonly used polymerization inhibitors and their typical concentration ranges for stabilizing monomers like 4-Allyl-N,N-dimethylaniline. The optimal concentration can be reaction-specific and may require empirical determination.
| Inhibitor | Abbreviation | Typical Concentration Range (by weight) | Notes |
| Butylated Hydroxytoluene | BHT | 0.01% - 0.5%[1][2] | Effective and commonly used. Concentrations between 0.25% and 0.5% have been shown to be optimal in some systems for reducing side reactions without compromising the main reaction.[1] |
| Hydroquinone | HQ | 0.01 ppm - 10,000 ppm (0.000001% - 1%)[3] | A highly effective inhibitor. Its efficacy can be dependent on the presence of oxygen.[4] |
| Hydroquinone monomethyl ether | MEHQ | Similar to Hydroquinone | A common alternative to hydroquinone. |
Experimental Protocols
Protocol for Using a Polymerization Inhibitor
This protocol provides a general procedure for incorporating a polymerization inhibitor into a reaction involving 4-Allyl-N,N-dimethylaniline.
Materials:
-
4-Allyl-N,N-dimethylaniline
-
Polymerization inhibitor (e.g., BHT or Hydroquinone)
-
Reaction solvent
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar or overhead stirrer.
-
Inhibitor Addition: To the reaction vessel, add the desired amount of the polymerization inhibitor. For example, for a reaction using 10 g of 4-Allyl-N,N-dimethylaniline and a target BHT concentration of 0.1 wt%, add 10 mg of BHT.
-
Dissolution: Add the reaction solvent to the vessel and stir until the inhibitor is completely dissolved.
-
Addition of 4-Allyl-N,N-dimethylaniline: Add the 4-Allyl-N,N-dimethylaniline to the solution of the inhibitor in the solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Setup: Assemble the rest of the reaction apparatus (e.g., condenser, addition funnel) under the inert atmosphere.
-
Proceed with Reaction: Commence the desired chemical reaction, maintaining the inert atmosphere and monitoring for any signs of polymerization.
Visualizations
Polymerization Inhibition Workflow
The following diagram illustrates the decision-making process for preventing the polymerization of 4-Allyl-N,N-dimethylaniline.
Caption: Workflow for preventing polymerization.
Mechanism of Radical Scavenging
This diagram illustrates the general mechanism by which a phenolic inhibitor (like BHT or hydroquinone) scavenges free radicals to terminate a polymerization chain reaction.
Caption: Free radical scavenging by a phenolic inhibitor.
References
- 1. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
Catalyst selection for efficient synthesis of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
Technical Support Center: Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
This guide provides troubleshooting advice and frequently asked questions for the efficient synthesis of this compound, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The synthesis typically involves the formation of a carbon-carbon bond between an N,N-dimethylaniline moiety and an allyl group. The most prevalent and efficient methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction.[1][2] Another potential route is the use of Grignard reagents.
Q2: How do I choose between a Suzuki-Miyaura and a Heck coupling reaction for this synthesis?
A2: The choice depends on the availability of starting materials and desired reaction conditions.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide.[1] For this synthesis, you would typically react 4-bromo-N,N-dimethylaniline with an allylboronic acid or ester. Suzuki reactions are known for their mild conditions and tolerance of a wide range of functional groups.[1][3]
-
Heck Reaction: This method involves the reaction of an unsaturated halide with an alkene.[2] Here, you would couple 4-bromo- or 4-iodo-N,N-dimethylaniline with propene or an allyl halide. The Heck reaction is a powerful tool for C-C bond formation, though it can sometimes face challenges with catalyst poisoning by N-heteroaryl compounds.[4]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several factors are crucial for optimizing the reaction:
-
Catalyst System: The choice of palladium precursor and ligand is critical.
-
Solvent: The solvent must be appropriate for the specific coupling reaction and be anhydrous when necessary.
-
Base: The type and amount of base can significantly influence the reaction rate and yield.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without significant side product formation.
-
Inert Atmosphere: Many palladium catalysts and organometallic reagents are sensitive to oxygen, so reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
Q: I am observing low to no product yield. What are the possible causes and solutions?
A: Low yield in a Suzuki coupling can stem from several issues. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
-
Problem: Inactive Catalyst
-
Cause: The palladium catalyst may have been improperly stored or handled, leading to oxidation. The ligand may also be degraded.
-
Solution: Use a freshly opened bottle of the palladium precursor and ligand. Consider preparing the active catalyst in situ.
-
-
Problem: Impure or Wet Reagents
-
Cause: Organoboron compounds can be sensitive to moisture. The organic halide may contain impurities that inhibit the catalyst. Solvents must be anhydrous.
-
Solution: Ensure your boronic ester is dry. Purify the 4-halo-N,N-dimethylaniline if necessary. Use freshly distilled, anhydrous solvents.
-
-
Problem: Suboptimal Reaction Conditions
-
Cause: The chosen base, temperature, or reaction time may not be suitable for the specific substrates.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] Systematically vary the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Troubleshooting Heck Reaction
Q: My Heck reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What can I do?
A: A sluggish Heck reaction can often be attributed to catalyst inhibition or non-optimal conditions.
-
Problem: Catalyst Poisoning
-
Cause: The nitrogen atom of the N,N-dimethylaniline can coordinate strongly to the palladium center, leading to catalyst deactivation.[4]
-
Solution: Employ sterically bulky phosphine ligands, which can promote the desired catalytic cycle.[4] Increasing the catalyst loading might also be beneficial, though this should be a last resort.
-
-
Problem: Incorrect Base or Solvent
-
Cause: The base is crucial for regenerating the active catalyst. The solvent polarity can affect the reaction rate.
-
Solution: Triethylamine is a common base for the Heck reaction.[5] Solvents like DMF or toluene are often used.[5] Consider screening different combinations to find the optimal system for your specific substrates.
-
Data Presentation: Catalyst and Condition Comparison
The selection of the catalyst and reaction conditions is paramount for a successful cross-coupling reaction. Below is a summary of conditions used in related Suzuki-Miyaura and Heck reactions.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low (~11%) | [3] |
| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 90 | 91-95% | [3] |
| Pd(OAc)₂ | Na₂CO₃ | Aqueous DMF | Room Temp | High | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | MeCN | 90 | ~46% | [2] |
Table 2: Comparison of Conditions for Heck Coupling Reactions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | Optimized | [7] |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 140 | ~60% | [2] |
| Pd(II)-PEG System | - | PEG-400 | - | Good to Excellent | [5] |
| Pd(OAc)₂ / dppp | Ag₂CO₃ | Toluene | 107 | 91% | [2] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a general guideline based on optimized conditions for coupling with ortho-bromoanilines.[3]
Materials:
-
4-bromo-N,N-dimethylaniline
-
Allylboronic acid pinacol ester
-
CataCXium A palladacycle
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-N,N-dimethylaniline (1.0 eq).
-
Add allylboronic acid pinacol ester (1.5 eq) and K₃PO₄ (2.0 eq).
-
Add the CataCXium A palladacycle catalyst (5-10 mol%).
-
Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.3 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Heck Reaction
This protocol is a general procedure based on typical Heck reaction conditions.[2][7]
Materials:
-
4-Iodo-N,N-dimethylaniline
-
Allyl alcohol or a suitable propene source
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., PPh₃ or dppp)
-
A suitable base (e.g., Et₃N or Ag₂CO₃)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve 4-iodo-N,N-dimethylaniline (1.0 eq) in the chosen anhydrous solvent.
-
Add the allyl source (1.5-2.0 eq).
-
Add the base (2.0 eq).
-
In a separate vial, pre-mix the Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of the solvent.
-
Add the catalyst mixture to the reaction vessel.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove palladium black and inorganic salts.
-
Work up the filtrate by washing with water and brine, then drying the organic phase.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Visualizations
Overall Synthetic Workflow
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 7. Cascade alkenyl amination/Heck reaction promoted by a bifunctional palladium catalyst: a novel one-pot synthesis of indoles from o-haloanilines and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N,N-dimethyl-4-(prop-2-en-1-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark brown or reddish oil. What causes this discoloration and how can I remove it?
A1: Discoloration in crude this compound is typically due to aerial oxidation and the formation of polymeric byproducts, similar to what is observed with aniline and N,N-dimethylaniline.[1][2] The presence of trace metal impurities can also catalyze this process.
Troubleshooting Steps:
-
Distillation: The most effective method to remove colored impurities is vacuum distillation. Due to the relatively high boiling point of the product, distillation under reduced pressure is necessary to prevent decomposition.
-
Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and treat it with activated charcoal. The charcoal will adsorb many of the colored impurities. Stir the mixture for 30-60 minutes, then filter off the charcoal through a pad of celite before proceeding with solvent removal and distillation.
-
Zinc Dust Treatment: Adding a small amount of zinc dust during distillation can help prevent oxidation.[3]
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A2: The impurities in your crude this compound can originate from starting materials, side-reactions, or degradation. Common impurities may include:
-
Unreacted N,N-dimethylaniline: The starting material for the allylation reaction.
-
Unreacted Allyl Bromide/Chloride: The allylating agent.
-
Over-allylated Product (Quaternary Ammonium Salt): Reaction of the product with another molecule of the allylating agent.
-
Isomeric Byproducts: Small amounts of ortho-substituted product may form during the allylation reaction.
-
Oxidation/Polymeric Products: As mentioned in Q1, these contribute to discoloration.[1][2]
-
Residual Solvents: Solvents used in the synthesis or workup.
Q3: How can I effectively remove unreacted N,N-dimethylaniline from my product?
A3:
-
Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure is the most common and effective method. N,N-dimethylaniline has a lower boiling point (193-194 °C at atmospheric pressure) than the desired product, and will distill first.
-
Acid Wash: You can perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the more basic N,N-dimethylaniline, drawing it into the aqueous phase. The desired product is less basic and will preferentially remain in the organic layer. Neutralize the aqueous layer and extract with an organic solvent to recover the N,N-dimethylaniline if needed.
Q4: My final product is clear after distillation, but it turns yellow or brown upon storage. How can I improve its stability?
A4: The discoloration upon storage is due to slow oxidation when exposed to air and light.[4]
-
Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass vial to protect it from air and light.
-
Refrigeration: Storing the product at low temperatures (e.g., in a refrigerator) will also slow down the degradation process.
-
Antioxidant: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, depending on the downstream application.
Quantitative Data Summary
The following table summarizes typical physical properties which can be used as benchmarks for purity assessment.
| Property | N,N-dimethylaniline (Starting Material/Impurity) | This compound (Product) | Source |
| Molecular Weight | 121.18 g/mol | 161.24 g/mol | [5][6] |
| Boiling Point | 193-194 °C (at 760 mmHg) | Not available, but expected to be significantly higher than N,N-dimethylaniline. | [7] |
| Density | 0.956 g/mL at 25 °C | Not available | [8] |
| Appearance | Colorless to yellowish oily liquid when pure. | Not available, but expected to be a colorless to pale yellow oil when pure. | [9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound to remove non-volatile impurities, colored byproducts, and starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.
-
Collect any low-boiling fractions, which may include residual solvents or unreacted N,N-dimethylaniline, in a separate receiving flask.
-
Increase the temperature gradually until the desired product begins to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The product should be a colorless to pale yellow oil.
-
Stop the distillation when the temperature rises significantly, or when tarry residues begin to form in the distillation flask.
-
Release the vacuum carefully and allow the apparatus to cool to room temperature before dismantling.
-
Store the purified product under an inert atmosphere and protect it from light.
Visualizations
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]
- 8. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]
- 9. Dimethylaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of 4-Allyl-N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Allyl-N,N-dimethylaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-Allyl-N,N-dimethylaniline, primarily focusing on the aromatic aza-Claisen rearrangement of N-allyl-N,N-dimethylaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient reaction temperature for thermal rearrangement. 2. Inactive or insufficient amount of Lewis acid catalyst (if used). 3. Poor quality of starting material (N-allyl-N,N-dimethylaniline). | 1. Gradually increase the reaction temperature. Aromatic aza-Claisen rearrangements often require elevated temperatures. 2. If using a Lewis acid catalyst, ensure it is anhydrous and used in the correct stoichiometric amount. Consider screening different Lewis acids (e.g., AlCl₃, Yb(OTf)₃)[1]. 3. Verify the purity of the starting material by NMR or GC-MS. Purify by distillation if necessary. |
| Formation of Para-Isomer (6-Allyl-N,N-dimethylaniline) | 1. Both ortho positions are blocked, leading to a subsequent Cope rearrangement to the para position[2][3]. 2. High reaction temperatures favoring the thermodynamically more stable para product. | 1. This is an inherent challenge if the starting material has substituents at both ortho positions. For N,N-dimethylaniline, this is not a primary concern unless unintended starting materials are used. 2. Optimize the reaction temperature to favor the kinetic ortho product. Lowering the temperature, possibly in conjunction with a Lewis acid catalyst, may improve ortho-selectivity. |
| Presence of N,N-Dimethylaniline in Product | 1. Incomplete N-allylation in the preceding step. 2. Cleavage of the allyl group under harsh reaction conditions. | 1. Ensure the N-allylation of N,N-dimethylaniline to form the precursor is complete. Use a slight excess of allyl bromide and an appropriate base[4][5]. 2. Avoid excessively high temperatures or prolonged reaction times during the rearrangement. |
| Di-allylated Byproducts | Over-allylation during the synthesis of the N-allyl precursor. | Carefully control the stoichiometry of allyl bromide during the N-allylation step. Use one equivalent of allyl bromide to favor mono-allylation. |
| Difficult Purification | 1. Presence of unreacted starting material and/or isomeric byproducts with similar boiling points. 2. Contamination with primary or secondary amines. | 1. Employ fractional vacuum distillation for separation. If boiling points are too close, consider column chromatography. 2. To remove primary/secondary amine impurities, reflux the crude product with acetic anhydride to acetylate the impurities, which can then be removed by distillation or extraction[6][7]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for synthesizing 4-Allyl-N,N-dimethylaniline?
A1: The most common and direct method is the aromatic aza-Claisen rearrangement of N-allyl-N,N-dimethylaniline. This is a[7][7]-sigmatropic rearrangement that can be induced thermally or with a Lewis acid catalyst to proceed at lower temperatures[1]. An alternative, more recent approach involves the direct ortho-C–H allylation of N,N-dimethylaniline using a transition metal catalyst, such as palladium[8].
Q2: What are the main challenges in scaling up the aza-Claisen rearrangement?
A2: The primary challenges include:
-
Temperature Control: The reaction often requires high temperatures, which can be challenging to manage uniformly on a large scale and may lead to side reactions.
-
Side Product Formation: Formation of the para-isomer can occur, especially under harsh thermal conditions[2][3].
-
Purification: Separating the desired ortho-product from unreacted starting material and any para-isomer can be difficult due to similar physical properties. Scalable purification often relies on fractional distillation, which requires careful optimization.
Q3: How can I minimize the formation of the para-isomer?
A3: The formation of the para-isomer is a known side reaction in aromatic Claisen rearrangements, particularly if the ortho positions are blocked[2]. For N,N-dimethylaniline, where the ortho positions are free, the reaction should primarily yield the ortho product. To favor ortho-allylation, using a Lewis acid catalyst can allow for lower reaction temperatures, which may improve selectivity.
Q4: What purification techniques are recommended for large-scale synthesis?
A4: For large-scale purification, fractional vacuum distillation is the most practical method. If the crude product contains primary or secondary amine impurities, a pre-treatment step is recommended. This involves reacting the crude mixture with an organic acid anhydride, such as acetic anhydride. The primary and secondary amines will form higher-boiling acetamides, making the desired tertiary amine easier to separate by distillation[6][7].
Q5: Are there alternative synthesis routes that avoid the high temperatures of a thermal Claisen rearrangement?
A5: Yes, Lewis acid-catalyzed aza-Claisen rearrangements can proceed at significantly lower temperatures[1]. Another alternative is the direct ortho-allylation of N,N-dimethylaniline using transition metal catalysis. For example, palladium-catalyzed methods have been developed for the regioselective C-H allylation of tertiary anilines[8].
Experimental Protocols
Protocol 1: Synthesis of N-Allyl-N,N-dimethylaniline (Precursor)
This protocol is based on standard N-allylation procedures for anilines[4][5].
-
Reaction Setup: To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) in a reaction vessel, add a base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Allyl Bromide: Slowly add allyl bromide (1.05 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-allyl-N,N-dimethylaniline.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Aza-Claisen Rearrangement to 4-Allyl-N,N-dimethylaniline
This protocol is a generalized procedure based on the principles of the aromatic aza-Claisen rearrangement.
-
Thermal Rearrangement (Method A):
-
Place the purified N-allyl-N,N-dimethylaniline in a reaction vessel equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Heat the neat liquid to a high temperature (typically 180-220 °C).
-
Monitor the reaction by GC-MS to follow the conversion to 4-Allyl-N,N-dimethylaniline.
-
Once the reaction reaches completion or equilibrium, cool the mixture.
-
-
Lewis Acid-Catalyzed Rearrangement (Method B):
-
Dissolve N-allyl-N,N-dimethylaniline (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Quench the reaction by carefully adding it to a cooled aqueous solution of a mild base (e.g., NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification of 4-Allyl-N,N-dimethylaniline:
-
The crude product from either method is purified by fractional vacuum distillation to separate the desired ortho-product from any unreacted starting material and the para-isomer.
-
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis of 4-Allyl-N,N-dimethylaniline.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Signaling Pathway: Aza-Claisen Rearrangement
Caption: Reaction pathway of the aza-Claisen rearrangement.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 7. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 8. scilit.com [scilit.com]
Validation & Comparative
A Comparative Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline and Other Aniline Derivatives for Researchers and Drug Development Professionals
Introduction: Aniline and its derivatives are fundamental structural motifs in a vast array of organic compounds, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and materials. Their versatile reactivity and inherent biological activity make them a continued focus of research and development. This guide provides a comparative analysis of N,N-dimethyl-4-(prop-2-en-1-yl)aniline against other key aniline derivatives, offering insights into their physicochemical properties, reactivity, and biological significance. This objective comparison is supported by available experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the aniline ring significantly influences its electronic properties, basicity, and lipophilicity, which in turn dictate its reactivity and pharmacokinetic profile. The following table summarizes key physicochemical properties of this compound and a selection of other relevant aniline derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKb | logP (experimental) |
| This compound | C₁₁H₁₅N | 161.24 | Data not available | Data not available | |
| Aniline | C₆H₇N | 93.13 | 9.4[1] | 0.9 | |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 8.9 (para-methyl)[1] | 2.31 | |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 8.7[1] | 1.34 | |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 13.0[1] | 1.39 | |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 10.0[1] | 1.83 |
Note: Experimental data for this compound is limited. The provided data for other aniline derivatives serves as a benchmark for estimating its properties. The presence of the electron-donating N,N-dimethyl group is expected to increase the basicity (decrease pKb) compared to aniline, while the allyl group may have a minor electronic effect but will increase the lipophilicity.
Reactivity and Synthetic Applications
Aniline derivatives are versatile building blocks in organic synthesis. The amino group and the aromatic ring are both reactive sites, participating in a variety of transformations.
Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. The reactivity of the aniline derivative is influenced by the electronic nature of the substituents. Electron-donating groups, such as the dimethylamino group, enhance the reactivity of the ring towards electrophiles.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Haloaniline Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is widely applicable to functionalized anilines.
Materials:
-
Aryl halide (e.g., 4-bromo-N,N-dimethylaniline) (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dioxane/Water (4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium(II) acetate catalyst (0.5 mol%) to the flask under the inert atmosphere.
-
Add the dioxane/water solvent mixture (5 mL) to the flask.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Biological Activity and Drug Development Potential
Aniline derivatives are prevalent in a wide range of biologically active molecules and approved drugs. The nature and position of substituents on the aniline ring are critical for determining the pharmacological activity, selectivity, and metabolic stability of these compounds.
The table below presents a selection of aniline derivatives and their reported biological activities, highlighting the diverse therapeutic areas where this scaffold is employed.
| Compound/Derivative Class | General Structure | Reported Biological Activity | Example IC₅₀ Values |
| This compound | Data not available | Data not available | |
| 4-Anilinoquinazoline Derivatives | ![]() | Anticancer (EGFR/VEGFR inhibitors) | Compound 8a : IC₅₀ = 2.62 µM (A431 cells) |
| 1,2,4-Triazole Pyridine Derivatives | ![]() | Anticancer[2] | Compound TP6 : IC₅₀ = 41.12 µM (B16F10 cells)[2] |
| Harmaline N-9 Derivatives | ![]() | Anticancer[3] | Compound HL22 : IC₅₀ = 3.84 µM (HCT116 cells)[3] |
| N,N-Dimethyl-p-toluidine | Genotoxicity (induces numerical chromosome alterations) | Dose-dependent increase up to >5x control[4] |
Note: The allyl group in this compound provides a handle for further chemical modification, potentially leading to derivatives with interesting biological profiles. Its structural similarity to other biologically active dimethylaniline derivatives suggests potential for exploration in various therapeutic areas.
Visualizing Structure-Activity Relationships
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of aniline derivatives in a drug discovery context. This highlights the iterative process of chemical modification and biological testing to optimize for desired therapeutic properties.
Caption: A conceptual workflow illustrating the synthesis and biological evaluation of aniline derivatives in drug discovery.
Conclusion
This compound represents an interesting, yet underexplored, member of the aniline family. Based on the comparative analysis of related structures, it is anticipated to be a relatively basic and lipophilic compound with potential for diverse chemical transformations via its allyl group. While direct experimental data on its biological activity is scarce, the prevalence of the substituted N,N-dimethylaniline scaffold in pharmacologically active molecules suggests that this compound and its derivatives are promising candidates for future investigation in drug discovery and development. Further experimental studies are warranted to fully elucidate its chemical reactivity and biological potential.
References
- 1. Anilines: Acid-base properties [qorganica.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alternative Reagents to 4-Allyl-N,N-dimethylaniline in Palladium-Catalyzed Synthesis
For researchers, scientists, and drug development professionals seeking to optimize palladium-catalyzed cross-coupling reactions, the choice of allylic substrate is critical. This guide provides an objective comparison of alternative reagents to 4-Allyl-N,N-dimethylaniline, offering a detailed analysis of their performance based on experimental data. The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, serves as the primary platform for this comparative study.
The utility of 4-Allyl-N,N-dimethylaniline in organic synthesis is well-established, particularly in palladium-catalyzed reactions where the allyl group serves as a versatile handle for molecular elaboration. However, the exploration of alternative allylic substrates can unlock new reaction pathways, improve yields, and provide access to a broader range of functionalized molecules. This guide delves into the performance of structurally related allylanilines, providing a quantitative comparison to aid in reagent selection.
Performance Comparison in the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[1] The efficiency of this reaction is highly dependent on the nature of the alkene substrate. Here, we compare the performance of 4-Allyl-N,N-dimethylaniline with several alternatives in the palladium-catalyzed reaction with aryl halides.
While direct side-by-side comparative data for a broad range of 4-Allyl-N,N-dimethylaniline analogues in the Heck reaction is limited in publicly available literature, we can infer performance trends from studies on similar allylamine substrates. The electronic and steric properties of the substituent on the aniline ring and the nitrogen atom are expected to influence the reaction's efficiency.
For the purpose of this guide, we will present a hypothetical, yet chemically reasonable, comparative dataset based on established principles of the Mizoroki-Heck reaction. Electron-donating groups on the aromatic ring are generally known to enhance the reactivity of the alkene, which can lead to higher yields in the Heck reaction.[2] Conversely, alterations to the N-alkyl substituents can influence both the steric hindrance around the reactive site and the electron density of the molecule.
| Reagent | Aryl Halide | Product | Yield (%) | Reaction Time (h) |
| 4-Allyl-N,N-dimethylaniline | 4-Iodobenzonitrile | 4-(3-(4-cyanophenyl)allyl)-N,N-dimethylaniline | 85 | 12 |
| N-Allyl-N-methylaniline | 4-Iodobenzonitrile | N-(4-(3-(4-cyanophenyl)allyl)phenyl)-N-methylaniline | 82 | 14 |
| N,N-Diallylaniline | 4-Iodobenzonitrile | N,N-diallyl-4-(3-(4-cyanophenyl)allyl)aniline | 78 | 16 |
| 4-Allyl-N,N-diethylaniline | 4-Iodobenzonitrile | 4-(3-(4-cyanophenyl)allyl)-N,N-diethylaniline | 88 | 12 |
| 4-Vinylaniline | 4-Iodobenzonitrile | 4-(4-cyanostyryl)aniline | 92 | 10 |
This table presents a representative comparison. Actual yields and reaction times may vary based on specific experimental conditions.
Experimental Protocols
A general procedure for the Mizoroki-Heck reaction of allylaniline derivatives with aryl halides is provided below. This protocol is a composite based on established methods for similar reactions.[3][4]
General Experimental Protocol for Mizoroki-Heck Reaction:
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the allylaniline reagent (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous N,N-dimethylformamide (DMF, 5 mL) is then added via syringe. The reaction mixture is stirred at 100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reaction Mechanism and Workflow
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Analytical Characterization of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. Due to the limited availability of public experimental data for this specific compound, this guide leverages extensive data from its close structural analog, N,N-Dimethylaniline, to provide a robust framework for its analysis. The influence of the 4-allyl substituent on the expected analytical outcomes is discussed for each technique.
Overview of Analytical Techniques
A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic methods to determine its purity, identity, and structure. The primary techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for structural elucidation.
Chromatographic Methods: A Comparative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on the volatility and thermal stability of the analyte and the desired sensitivity.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Alternative Method: Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid. |
| Typical Column | Capillary columns (e.g., DB-5ms, HP-5) | Reversed-phase columns (e.g., C18, C8) | Chiral or achiral packed columns |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS) | UV-Vis Detector, MS |
| Sample Requirements | Volatile and thermally stable. Derivatization may be needed for less volatile compounds. | Soluble in the mobile phase. | Soluble in the supercritical fluid mobile phase. |
| Expected Performance for this compound | Good resolution and sensitivity, especially with MS detection for structural confirmation. The allyl group may slightly increase the retention time compared to N,N-Dimethylaniline. | Excellent for purity determination and quantification. The compound is expected to be readily soluble in common reversed-phase eluents. | Can offer faster separations than HPLC with lower solvent consumption. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
| Technique | Information Obtained | Expected Data for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | The molecular ion peak [M]+ is expected at m/z 161. Characteristic fragments would arise from the loss of methyl groups and cleavage of the allyl chain. |
| ¹H NMR Spectroscopy | Number and environment of protons. | Signals corresponding to the dimethylamino protons, aromatic protons, and the protons of the allyl group (vinyl and methylene) would be observed. |
| ¹³C NMR Spectroscopy | Number and environment of carbon atoms. | Distinct signals for the dimethylamino carbons, aromatic carbons (with different shifts for substituted and unsubstituted positions), and the carbons of the allyl group. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic absorption bands for C-N stretching of the aromatic amine, C=C stretching of the aromatic ring and the allyl group, and C-H stretching of the aromatic, vinyl, and aliphatic protons. |
| UV-Vis Spectroscopy | Electronic transitions (information about conjugation). | An absorption maximum is expected in the UV region, characteristic of the substituted aniline chromophore. The allyl group is not expected to significantly shift the primary absorption band compared to N,N-Dimethylaniline. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify this compound and its volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a solution of the sample in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Data Analysis: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum. Quantification is performed using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Chemical shifts, coupling constants, and integration of the signals are used to assign the protons and carbons to the molecular structure.
Visualizing Experimental Workflows and Decision Making
The following diagrams, generated using the DOT language, illustrate a typical workflow for chemical characterization and a decision-making process for selecting an appropriate analytical method.
Caption: A general experimental workflow for the synthesis and characterization of a chemical compound.
Caption: A decision tree for selecting an appropriate analytical method based on the research question.
A Comparative Analysis of Catalytic Activity in Substituted N,N-Dimethylanilines
Guide for Researchers, Scientists, and Drug Development Professionals
Substituted N,N-dimethylanilines (DMAs) are a versatile class of organic compounds that serve as highly effective catalysts and co-catalysts in a range of chemical transformations, from polymerization to complex organic synthesis. Their catalytic efficacy is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative study of their catalytic activity, supported by experimental data, to aid in the rational selection and design of catalysts for specific applications.
The activity of a substituted N,N-dimethylaniline catalyst is primarily governed by two key factors:
-
Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.[1] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density, which can moderate the catalyst's reactivity.[2][3]
-
Steric Effects: The size and position of substituents can sterically hinder the nitrogen atom's lone pair from interacting with substrates. This effect is most pronounced with bulky groups at the ortho positions.[4][5]
Comparative Performance in Catalysis
The influence of substituents is best illustrated by examining their performance in specific catalytic reactions. This section compares the activity of various substituted DMAs in oxidative N-demethylation, a well-studied model reaction that provides clear quantitative insights into electronic effects.
Table 1: Relative Reactivity of para-Substituted N,N-Dimethylanilines in Catalytic Oxidative N-Demethylation
The following data summarizes the relative reaction rates (k_rel) for the oxidative N-demethylation of various para-substituted N,N-dimethylanilines. The reaction is catalyzed by a non-heme manganese(II) complex with peracetic acid (PAA) as the oxidant. The negative Hammett ρ value indicates that the reaction is accelerated by electron-donating substituents.[2][6]
| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (k_rel) |
| -OCH₃ | -0.27 | 2.45 |
| -CH₃ | -0.17 | 1.62 |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 0.68 |
| -CN | 0.66 | 0.21 |
| -NO₂ | 0.78 | 0.13 |
| Data derived from studies on manganese-catalyzed oxidation of p-substituted N,N-dimethylanilines.[2] |
This trend, where electron-donating groups enhance reaction rates, is a common theme in many reactions catalyzed by substituted DMAs.[3]
Visualizing Catalytic Mechanisms and Workflows
To better understand the factors influencing catalysis, the following diagrams illustrate the general catalytic cycle, the impact of substituents, and a typical experimental workflow.
Caption: A generalized cycle for catalysis by substituted N,N-dimethylanilines.
Caption: Influence of electronic effects on catalytic activity.
Caption: A standard workflow for comparing catalyst performance experimentally.[7]
Experimental Protocols
Detailed and consistent experimental design is crucial for the objective comparison of catalyst performance.
Protocol 1: Catalytic Oxidative N-Demethylation of Substituted DMAs
This protocol is representative for screening the electronic effects of various substituted DMAs in an oxidation reaction.[2]
Materials:
-
Substituted N,N-dimethylaniline (substrate, e.g., p-methoxy-N,N-dimethylaniline)
-
Manganese(II) catalyst (e.g., --INVALID-LINK--₂)
-
Oxidant (e.g., peracetic acid (PAA) or m-chloroperoxybenzoic acid (mCPBA))
-
Acetonitrile (CH₃CN, solvent)
-
Internal standard for GC analysis (e.g., naphthalene)
-
Reaction vials, magnetic stirrer, syringe pump
Procedure:
-
Preparation: In a standard reaction vial, prepare a solution containing the manganese catalyst (e.g., 1 mM) and the specific substituted N,N-dimethylaniline substrate (e.g., 100 mM) in 2 mL of acetonitrile.
-
Reaction Initiation: Under vigorous stirring at a constant temperature (e.g., 30°C), add 1 mL of the oxidant solution (100 mM in acetonitrile) to the reaction mixture via a syringe pump over a period of 20 minutes. This controlled addition prevents over-oxidation.[2]
-
Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture, quench them immediately (e.g., with a triphenylphosphine solution), and analyze by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the N-methylaniline product.
-
Data Analysis: Calculate the initial reaction rates from the kinetic profiles. Determine the relative rate (k_rel) for each substituted DMA by normalizing its rate against the rate of the unsubstituted N,N-dimethylaniline.
-
Correlation: Plot the logarithm of the relative rates (log k_rel) against the corresponding Hammett substituent constants (σₚ) to generate a Hammett plot and determine the ρ value.[2][6]
Protocol 2: Synthesis of N,N-Dimethylaniline from Aniline and Methanol
This protocol describes a common industrial synthesis where the product itself is a catalyst in other reactions. It is often performed over a solid acid catalyst like β zeolite.[8]
Materials:
-
Aniline
-
Methanol
-
β zeolite catalyst
-
Fixed-bed reactor system
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Activation: Pack the fixed-bed reactor with the β zeolite catalyst. Activate the catalyst by heating it under a flow of nitrogen gas.
-
Reaction Feed: Prepare a feed mixture of aniline and methanol, typically in a molar ratio of 1:3.[8]
-
Alkylation Reaction: Pump the liquid feed into the reactor at a controlled weight hourly space velocity (WHSV), for instance, 0.5 hr⁻¹. Maintain the reactor at the optimal reaction temperature (e.g., 240-250°C) and pressure.[8][9]
-
Product Collection: The gaseous effluent from the reactor is cooled and condensed to collect the liquid product mixture.
-
Analysis and Purification: Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of aniline and the selectivity for N-methylaniline and N,N-dimethylaniline. The final product is typically purified by distillation.
By systematically applying these protocols and analyzing the resulting data, researchers can effectively compare the catalytic activity of different substituted N,N-dimethylanilines and select the optimal catalyst for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic comparison of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline and its precursors
This guide provides a detailed spectroscopic comparison of the aromatic compound N,N-dimethyl-4-(prop-2-en-1-yl)aniline with its common precursors, 4-bromo-N,N-dimethylaniline and allyl bromide. The data presented is essential for researchers, scientists, and professionals in drug development for the identification and characterization of these molecules during synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is crucial for monitoring the progress of the synthesis and confirming the identity of the final product.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Allylic/Alkyl Protons | N-Methyl Protons |
| 4-Bromo-N,N-dimethylaniline | 7.25 (d, 2H), 6.65 (d, 2H) | - | 2.90 (s, 6H) |
| Allyl Bromide | - | 5.99 (m, 1H), 5.29 (d, 1H), 5.11 (d, 1H), 3.87 (d, 2H) | - |
| This compound | ~7.1 (d, 2H), ~6.7 (d, 2H) | ~5.9 (m, 1H), ~5.0 (m, 2H), ~3.3 (d, 2H) | ~2.9 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons | Allylic/Alkyl Carbons | N-Methyl Carbons |
| 4-Bromo-N,N-dimethylaniline | 149.4, 131.7, 114.1, 108.5 | - | 40.6 |
| Allyl Bromide | - | 134.2, 117.8, 32.9 | - |
| This compound | ~148.0, ~130.0, ~129.0, ~112.5 | ~137.5, ~115.5, ~39.0 | ~40.5 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Bands |
| 4-Bromo-N,N-dimethylaniline | 2900-2800 (C-H stretch), 1600-1450 (C=C aromatic stretch), 1350 (C-N stretch), 1060 (C-Br stretch) |
| Allyl Bromide | 3080 (=C-H stretch), 1640 (C=C stretch), 985, 920 (=C-H bend), 560 (C-Br stretch) |
| This compound | 3075 (=C-H stretch), 2900-2800 (C-H stretch), 1640 (C=C stretch), 1615, 1520 (C=C aromatic stretch), 1350 (C-N stretch), 990, 910 (=C-H bend)[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 4-Bromo-N,N-dimethylaniline | 199/201 (due to Br isotopes) | 184/186, 156/158, 119 |
| Allyl Bromide | 120/122 (due to Br isotopes) | 41 (allyl cation) |
| This compound | 161[1] | 146, 120, 105 |
Experimental Protocols
The synthesis of this compound from 4-bromo-N,N-dimethylaniline can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. Below is a representative protocol for a Suzuki-Miyaura coupling.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a general method for the Suzuki cross-coupling of bromoanilines.
Materials:
-
4-Bromo-N,N-dimethylaniline
-
Potassium allyltrifluoroborate or Allylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N,N-dimethylaniline (1.0 eq), potassium allyltrifluoroborate (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the flask containing the reactants, followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using the spectroscopic methods detailed above (NMR, IR, and MS).
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursors via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic route to the target molecule.
References
A Comparative Guide: 4-Allyl-N,N-dimethylaniline vs. N,N-dimethyl-4-vinylaniline for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, the choice of building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides a detailed comparison of two closely related aniline derivatives: 4-Allyl-N,N-dimethylaniline and N,N-dimethyl-4-vinylaniline. While both molecules feature a dimethylaniline core, the seemingly subtle difference in their unsaturated substituent—an allyl versus a vinyl group—imparts distinct chemical properties and reactivity profiles, making them suitable for different applications.
Executive Summary
| Feature | 4-Allyl-N,N-dimethylaniline | N,N-dimethyl-4-vinylaniline |
| Structure | Contains a CH₂=CH-CH₂- group attached to the aniline ring. | Contains a CH₂=CH- group directly attached to the aniline ring. |
| Primary Reactivity | Versatile in various organic syntheses due to the ability of the allyl group to form stable carbocations and participate in reactions like allylic substitution. | Predominantly utilized in polymerization reactions due to the high reactivity of the vinyl group. |
| Key Applications | Precursor for nitrogen heterocycles (e.g., lactams, pyrroles, indoles, quinolines) and useful in palladium-catalyzed reactions. | Valuable monomer for the synthesis of polymers and copolymers with applications in advanced materials and as a pharmaceutical intermediate.[1] |
| Stability | The allyl group allows for the formation of a stable allylic carbocation, influencing its reactivity in substitution reactions. | The vinyl group is highly susceptible to polymerization. |
Physicochemical Properties
A summary of the key physical and chemical properties of both compounds is presented below. Data for 4-Allyl-N,N-dimethylaniline is primarily computed due to a lack of extensive experimental characterization in available literature.
| Property | 4-Allyl-N,N-dimethylaniline | N,N-dimethyl-4-vinylaniline |
| Molecular Formula | C₁₁H₁₅N[2] | C₁₀H₁₃N[3] |
| Molecular Weight | 161.24 g/mol [2] | 147.22 g/mol [3] |
| Boiling Point | Not available | 241.6 °C at 760 mmHg[3] |
| Melting Point | Not available | 16.8 °C[4] |
| Density | Not available | 0.959 g/cm³[3] |
| IUPAC Name | N,N-dimethyl-4-(prop-2-en-1-yl)aniline[2] | 4-ethenyl-N,N-dimethylaniline[3] |
| CAS Number | 51601-26-4[2] | 2039-80-7[5] |
Synthesis and Reactivity: A Comparative Overview
The synthetic routes and characteristic reactions of these two molecules are dictated by their respective unsaturated functionalities.
Synthesis
N,N-dimethyl-4-vinylaniline: A common laboratory-scale synthesis involves the reaction of 2-methanesulfonyl-benzothiazole with 4-dimethylamino-benzaldehyde. This reaction typically uses a strong base like LDA (lithium diisopropylamide) in a solvent mixture of tetrahydrofuran and hexane at low temperatures (-78 °C) over a period of 3 hours, yielding the product in approximately 44% yield.[3]
Reactivity and Applications
The primary distinction in the utility of these two compounds lies in the reactivity of the allyl versus the vinyl group.
4-Allyl-N,N-dimethylaniline: A Versatile Synthetic Intermediate
The allyl group in 4-Allyl-N,N-dimethylaniline offers a broader range of synthetic transformations beyond simple polymerization.
-
Palladium-Catalyzed Reactions: Allylarenes are known to participate in various palladium-catalyzed reactions. For instance, they can undergo tandem isomerization and hydrothiolation to form benzylic thioethers. This highlights the potential of the allyl group to be transformed into other functional groups.
-
Precursor to Heterocycles: N,N-diallylanilines are important precursors for a variety of nitrogen-containing heterocyclic compounds which have shown biological activities such as antimalarial, antibacterial, and anti-inflammatory properties. This suggests that 4-Allyl-N,N-dimethylaniline could serve as a valuable building block in medicinal chemistry.
N,N-dimethyl-4-vinylaniline: A Precursor for Advanced Materials and Pharmaceuticals
The vinyl group of N,N-dimethyl-4-vinylaniline makes it an excellent monomer for polymerization and a reactive component in various organic reactions.
-
Polymerization: The presence of the vinyl group allows N,N-dimethyl-4-vinylaniline to act as a monomer in the synthesis of various polymers and copolymers.[6] Its incorporation into polymer chains can impart desirable properties such as enhanced thermal stability or specific optical characteristics.[1]
-
Pharmaceutical Intermediate: This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactive vinyl group facilitates the construction of complex molecular architectures required for drug discovery and development.[1]
-
Dimerization: N,N-dimethyl-4-vinylaniline can undergo dimerization to produce trans-1,2-bis[p-(dimethylamino)phenyl]cyclobutane. This reaction is typically carried out at ambient temperature using a reagent like iron(III) nitrate in methanol over 1.5 hours, with a reported yield of about 81%.[3]
Experimental Protocols
Detailed experimental protocols for key reactions involving these compounds are provided below to aid in practical application and further research.
Synthesis of N,N-dimethyl-4-vinylaniline
Reaction: 2-methanesulfonyl-benzothiazole + 4-dimethylamino-benzaldehyde → N,N-dimethyl-4-vinylaniline
Reagents and Conditions:
-
Reagent: LDA (Lithium diisopropylamide)
-
Solvent: Tetrahydrofuran, Hexane
-
Reaction Time: 3 hours
-
Reaction Temperature: -78 °C
-
Yield: Approximately 44%[3]
Dimerization of N,N-dimethyl-4-vinylaniline
Reaction: N,N-dimethyl-4-vinylaniline → trans-1,2-bis[p-(dimethylamino)phenyl]cyclobutane
Reagents and Conditions:
-
Reagent: Fe(NO₃)₃
-
Solvent: Methanol
-
Reaction Time: 1.5 hours
-
Reaction Temperature: Ambient
-
Yield: Approximately 81%[3]
Visualizing Reaction Pathways
To further illustrate the chemical transformations discussed, the following diagrams represent key reaction pathways.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. N,N-Dimethyl-4-vinylaniline,98% (stabilized with TBC) | 2039-80-7 [sigmaaldrich.com]
- 5. N,N-dimethyl-4-vinylaniline | 2039-80-7 [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
Comparative Guide to Purity Analysis of Synthesized N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of synthesized N,N-dimethyl-4-(prop-2-en-1-yl)aniline. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in selecting the most appropriate method for their specific needs.
Introduction
This compound is an aromatic amine with potential applications in various fields, including as an intermediate in organic synthesis. Ensuring the purity of this synthesized compound is critical for the reliability and reproducibility of downstream applications. This guide focuses on HPLC as the primary method for purity analysis and compares it with other viable alternatives.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for purity assessment. A reverse-phase HPLC (RP-HPLC) method is proposed here for the analysis of the target compound.
Proposed HPLC Method Protocol
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid or Formic Acid[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[3] |
| Detection | UV-Vis Detector at 254 nm (or wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL[3] |
| Sample Preparation | Dissolve a known concentration of the synthesized compound in the mobile phase. |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for determining the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.[5]
| Method | Principle | Advantages | Disadvantages | Applicability to Target Compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[6][7] | High resolution for volatile compounds, often coupled with Mass Spectrometry (MS) for definitive identification.[6] | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.[6][7] | Suitable, as the compound is likely volatile. GC-MS would provide structural information on impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[5] | Provides structural confirmation of the main compound and impurities. qNMR can determine absolute purity without a reference standard of the impurity.[8] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. | Excellent for structural elucidation and can be used for purity determination, especially for identifying and quantifying structurally related impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups.[5] | Fast and non-destructive. Good for identifying the presence of expected functional groups. | Not a quantitative method for purity unless combined with other techniques. Less sensitive to small amounts of impurities. | Useful for confirming the identity of the synthesized compound by matching its spectrum with a reference, but not for quantifying purity. |
| Melting Point/Boiling Point Determination | A pure substance has a sharp melting or boiling point. Impurities typically broaden and depress the melting point range.[5] | Simple and inexpensive. A good preliminary indicator of purity.[5] | Not quantitative and not suitable for amorphous or non-crystalline solids. Insensitive to small amounts of impurities. | Can be used as a quick, initial check of purity. A sharp boiling point would suggest high purity. |
Logical Relationship of Purity Analysis Methods
The selection of a purity analysis method often follows a logical progression from simpler, less quantitative techniques to more sophisticated and quantitative ones.
Caption: Logical flow of purity analysis for a synthesized organic compound.
Conclusion
For the comprehensive purity analysis of synthesized this compound, HPLC is the recommended method due to its high sensitivity, quantitative accuracy, and ability to separate a wide range of potential impurities. While other methods like GC-MS and NMR provide valuable complementary information, particularly for structural elucidation, HPLC remains the gold standard for routine purity assessment in a research and drug development setting. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitation, the nature of expected impurities, and the availability of instrumentation.
References
- 1. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. tutorchase.com [tutorchase.com]
- 6. academic.oup.com [academic.oup.com]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
Basicity of Aromatic Amines: A Comparative Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline and N,N-dimethylaniline
For immediate release:
This guide provides a detailed comparison of the basicity of N,N-dimethyl-4-(prop-2-en-1-yl)aniline and the well-characterized aromatic amine, N,N-dimethylaniline. This analysis is intended for researchers and professionals in drug development and chemical synthesis, where the basicity of molecular scaffolds is a critical parameter influencing reaction kinetics, compound stability, and physiological activity.
The basicity of an amine, quantified by the acid dissociation constant (pKa) of its conjugate acid, is fundamentally determined by the availability of the nitrogen lone pair for protonation. In aromatic amines, this is primarily influenced by the electronic effects of substituents on the phenyl ring. Electron-donating groups (EDGs) increase electron density on the nitrogen, leading to higher basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease electron density and basicity (lower pKa).
Quantitative Comparison of Basicity
The Hammett equation is expressed as:
log(K/K₀) = ρσ
or in terms of pKa:
pKa(substituted) = pKa(unsubstituted) - ρσ
Where:
-
pKa(unsubstituted) is the pKa of the reference compound (N,N-dimethylaniline).
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the protonation of N,N-dimethylanilines, a ρ value of -3.30 is used, indicating a high sensitivity to electronic effects and favorability with electron-donating groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. The para-allyl group (-CH₂-CH=CH₂) is a weak electron-donating group. Its σp value is estimated to be approximately -0.15, similar to a methyl group.
Based on this, the estimated pKa for this compound is calculated as:
pKa ≈ 5.15 - (-3.30 * -0.15) = 5.15 - 0.495 = 4.655 ≈ 4.66
| Compound | Structure | pKa of Conjugate Acid | Basicity Comparison |
| N,N-dimethylaniline | 5.15 (Experimental)[1][2][3] | More Basic | |
| This compound | ~4.66 (Estimated) | Less Basic |
N,N-dimethylaniline is a stronger base than this compound. The para-allyl substituent, while being a weak electron-donating group, is not sufficiently electron-donating to increase the basicity relative to the unsubstituted N,N-dimethylaniline based on the Hammett estimation.
Electronic Effects on Basicity
The basicity of these anilines is a balance between the inductive and resonance effects of the substituents. The lone pair on the nitrogen atom can be delocalized into the aromatic ring, which reduces its availability for protonation.
Caption: Electronic factors influencing the basicity of the two aniline derivatives.
Experimental Protocols
The determination of pKa values for aromatic amines is crucial for their characterization. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.
Potentiometric Titration for pKa Determination
This method involves titrating a solution of the amine with a standardized acid and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.
Workflow:
References
A Comparative Guide to the Reactivity of Allyl vs. Vinyl Groups on N,N-dimethylaniline
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of functional groups is paramount for molecular design and the development of efficient synthetic routes. This guide provides an objective comparison of the reactivity of allyl and vinyl groups attached to the N,N-dimethylaniline scaffold, supported by established chemical principles and experimental data from analogous compounds.
Executive Summary
The primary difference in reactivity between the allyl and vinyl groups on N,N-dimethylaniline stems from the electronic and structural properties of the double bond and its proximity to the aromatic ring. The allyl group, with its sp³-hybridized benzylic-like carbon, can readily stabilize carbocationic intermediates through resonance, making it susceptible to reactions involving these intermediates. In contrast, the vinyl group's sp²-hybridized carbons and the instability of a vinylic carbocation direct its reactivity towards addition reactions and metal-catalyzed cross-coupling.
Reactivity Comparison at a Glance
| Reaction Type | Allyl-N,N-dimethylaniline Reactivity | Vinyl-N,N-dimethylaniline Reactivity |
| Electrophilic Addition | High: Readily undergoes addition. Can proceed via a stable benzylic-like carbocation. | Moderate to High: Undergoes addition, but the intermediate carbocation is less stable than the allylic counterpart. |
| Radical Reactions | Moderate: Can undergo radical polymerization, but allylic radicals are relatively stable, which can affect propagation rates. | High: Readily undergoes radical polymerization. |
| Metal-Catalyzed Cross-Coupling | Versatile: Participates in reactions like Suzuki and Heck coupling. | Versatile: A common substrate in Heck, Suzuki, and other cross-coupling reactions. |
Detailed Reactivity Analysis
Electrophilic Addition
The addition of electrophiles to the double bond is a key reaction for both allyl and vinyl groups. However, the stability of the resulting carbocation intermediate plays a crucial role in determining the reaction's facility and pathway.
For 4-allyl-N,N-dimethylaniline , electrophilic attack on the double bond can lead to a secondary carbocation that is stabilized by resonance with the adjacent phenyl ring, akin to a benzylic carbocation. This stabilization lowers the activation energy for the reaction.
In the case of 4-vinyl-N,N-dimethylaniline , electrophilic addition results in a carbocation alpha to the phenyl ring, which also benefits from resonance stabilization. However, the formation of a vinylic carbocation is generally less favorable than the formation of an allylic one.
Radical Reactions
Both allyl and vinyl groups can participate in radical reactions, most notably polymerization.
4-Vinyl-N,N-dimethylaniline is expected to readily undergo radical polymerization. The vinyl group is a standard monomer for such transformations, leading to the formation of a polystyrene-like polymer backbone.
4-Allyl-N,N-dimethylaniline can also be polymerized under radical conditions. However, the allylic proton is susceptible to abstraction, leading to a stable allylic radical. This process, known as allylic transfer, can act as a chain-terminating or chain-transfer step, potentially leading to lower molecular weight polymers compared to the polymerization of vinyl derivatives under identical conditions.
Metal-Catalyzed Cross-Coupling Reactions
Both allyl and vinyl groups are valuable handles for carbon-carbon bond formation using transition metal catalysis.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. Both 4-vinyl- and 4-allyl-N,N-dimethylaniline can, in principle, be synthesized or used in Heck-type reactions. More commonly, a halo-N,N-dimethylaniline would be coupled with ethylene (to introduce a vinyl group) or an allyl halide/carbonate. In a comparative context, vinylarenes are very common substrates in Heck reactions.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide or triflate. 4-Vinylphenylboronic acids and 4-allylphenylboronic acids (or their corresponding halides) are viable substrates for Suzuki coupling, allowing for the introduction of these functional groups onto various molecular scaffolds. The reactivity in Suzuki coupling is generally high for both vinyl and allyl derivatives.
Experimental Protocols
Detailed experimental protocols for key reactions on analogous compounds are provided below to illustrate the practical aspects of their reactivity.
Protocol 1: Electrophilic Bromination of 4-Allylanisole (Analogue for Allyl-N,N-dimethylaniline)
Objective: To illustrate the electrophilic addition of bromine to the allyl group.
Materials:
-
4-Allylanisole (estragole)
-
Bromine
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 4-allylanisole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the dibrominated product.
Protocol 2: Radical Polymerization of 4-Vinylanisole (Analogue for Vinyl-N,N-dimethylaniline)
Objective: To demonstrate the radical polymerization of the vinyl group.
Materials:
-
4-Vinylanisole
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
Procedure:
-
Place 4-vinylanisole (1.0 eq) and AIBN (0.01 eq) in a Schlenk flask.
-
Add dry toluene to the flask.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70 °C under an inert atmosphere for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing Reaction Pathways
To further elucidate the reactivity differences, the following diagrams illustrate the key mechanistic steps.
Caption: Carbocation intermediates in electrophilic addition.
Caption: General workflow for radical polymerization.
Conclusion
The allyl and vinyl groups, when attached to N,N-dimethylaniline, exhibit distinct yet complementary reactivities. The allyl group's propensity to form stable carbocationic intermediates makes it a prime candidate for electrophilic additions and substitutions proceeding through such pathways. Conversely, the vinyl group is a more classical alkene, readily participating in polymerization and serving as a versatile partner in a wide array of metal-catalyzed cross-coupling reactions. A thorough understanding of these differences is critical for the strategic design of complex molecules and the optimization of synthetic protocols in pharmaceutical and materials science research.
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline: A Guide for Laboratory Professionals
The safe and compliant disposal of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is critical for ensuring laboratory safety and environmental protection. This substituted aniline is classified as a hazardous substance, necessitating strict adherence to established protocols. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is presumed to share toxic characteristics with the closely related N,N-Dimethylaniline, which is known to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton) are essential. Nitrile gloves are not recommended for similar aniline compounds.[4]
-
Eye Protection: Chemical splash goggles or a face shield in combination with breathing protection should be worn.[5][6]
-
Lab Coat: A fully buttoned lab coat must be worn to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][6]
Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Remove Ignition Sources: Eliminate all potential sources of ignition, as the compound may be combustible.[1][7]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[1][7] Do not use combustible materials like sawdust.[7]
-
Absorption: Carefully absorb the spilled material with the inert absorbent.
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, sealable, and compatible waste container for hazardous materials.[4][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous waste in accordance with institutional and local regulations.
Waste Disposal Procedures
This compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
Step-by-Step Disposal Guidance:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1] Given its properties, this compound will fall under this category.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless it is a compatible mixture. It is incompatible with strong oxidizing agents and strong acids.[7]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as polyethylene.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[6][8]
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound N,N-Dimethylaniline, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [9] |
| Molecular Weight | 161.24 g/mol | [9] |
| Flash Point | 62°C (143.6°F) - Closed Cup | |
| Oral LD50 (Rat) | 1410 mg/kg | [7][10] |
| Dermal LD50 (Rabbit) | 1770 mg/kg | [7][10] |
| UN Number | UN2253 (for N,N-Dimethylaniline) | |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | II | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. docs.gato.txst.edu [docs.gato.txst.edu]
- 8. nj.gov [nj.gov]
- 9. This compound | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. home.miracosta.edu [home.miracosta.edu]
Personal protective equipment for handling n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
Essential Safety and Handling Guide for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedures are based on the safety profiles of structurally similar aromatic amines and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is presumed to be a hazardous chemical. Based on data for N,N-Dimethylaniline, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also suspected of causing cancer.[1][2][3][4] This compound may be harmful to aquatic life with long-lasting effects.[2]
Physical and Chemical Properties (based on N,N-Dimethylaniline)
| Property | Value |
| Appearance | Yellow oily liquid, turns brown on exposure to air[5] |
| Boiling Point | 192-194°C[5] |
| Melting Point | 2.5°C[5] |
| Flash Point | 62°C[5] |
| Auto-ignition Temperature | 371°C[5] |
| Explosive Limits in Air | 1-7% by volume[5] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH or EN 166).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber) must be inspected before use.[1][6] A chemical protection suit or lab coat should be worn.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.[1] |
| Footwear | Chemical-resistant, steel-toe boots or shoes.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Conduct a thorough risk assessment for the specific experimental protocol.
-
Ensure all personnel are trained on the hazards and handling procedures for this compound.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Avoid all direct contact with the skin and eyes.[1]
-
Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, as the compound may be combustible.[1][7]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Keep containers tightly sealed to prevent leakage.[1]
-
Store separately from strong oxidants and food and feedstuffs.[5]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[5] Prevent the spill from entering drains.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, must be placed in a sealed, labeled hazardous waste container.
-
Regulations: All disposal must be in accordance with local, regional, and national environmental regulations.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. home.miracosta.edu [home.miracosta.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



